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  • Product: 2-Amino-3-(4-bromobenzoyl)benzoic Acid
  • CAS: 241496-82-2

Core Science & Biosynthesis

Foundational

Comprehensive Technical Guide on 2-Amino-3-(4-bromobenzoyl)benzoic Acid: Properties, Pathways, and Analytical Protocols

Executive Summary In the highly regulated landscape of pharmaceutical manufacturing, the rigorous tracking of active pharmaceutical ingredient (API) impurities is paramount. 2-Amino-3-(4-bromobenzoyl)benzoic acid (CAS: 2...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the highly regulated landscape of pharmaceutical manufacturing, the rigorous tracking of active pharmaceutical ingredient (API) impurities is paramount. 2-Amino-3-(4-bromobenzoyl)benzoic acid (CAS: 241496-82-2) is a critical organic compound primarily recognized as an associated impurity and metabolite of Bromfenac, a nonsteroidal anti-inflammatory drug (NSAID) widely used in ophthalmology[1][2]. Commonly designated as Bromfenac Impurity 4 or Bromfenac Impurity A , this compound requires stringent monitoring during analytical method validation (AMV), Quality Control (QC), and Abbreviated New Drug Application (ANDA) submissions[3].

This whitepaper provides an in-depth technical synthesis of its physicochemical properties, mechanistic origins, and field-proven analytical protocols designed for drug development professionals.

Structural and Physicochemical Profiling

Understanding the molecular architecture of 2-Amino-3-(4-bromobenzoyl)benzoic acid is the first step in predicting its behavior in biological systems and chromatographic environments. The molecule features an aromatic benzoic acid core, an electron-donating amino group (-NH₂) at the 2-position, and a bulky, lipophilic 4-bromobenzoyl substituent at the 3-position[1].

This specific arrangement creates an amphoteric molecule. The interplay between the basic aniline-like amino group and the acidic carboxylic acid (-COOH) dictates its pH-dependent solubility, while the bromine atom imparts unique electronic properties and distinct mass spectrometric signatures[1][4].

Quantitative Data Summary

The following table consolidates the computed and experimental physicochemical descriptors critical for method development[4]:

PropertyValueAnalytical Implication
CAS Number 241496-82-2Standardized identification
Molecular Formula C₁₄H₁₀BrNO₃Basis for exact mass calculations
Molecular Weight 320.14 g/mol Determines nominal mass
Exact Mass / Monoisotopic 318.98441 DaTarget for High-Resolution MS (HRMS)
XLogP3-AA 3.4Indicates high lipophilicity; favors reverse-phase (RP) retention
Topological Polar Surface Area (TPSA) 80.4 ŲPredicts moderate membrane permeability
Hydrogen Bond Donors/Acceptors 2 / 4Influences solvation and stationary phase interactions

Mechanistic Origins: The Bromfenac Relationship

To effectively isolate and quantify this compound, one must understand its causality. Bromfenac sodium is chemically 2-amino-3-(4-bromobenzoyl)phenylacetic acid. The structural difference between the API and Impurity 4 lies entirely in the acid side chain: Bromfenac contains a phenylacetic acid moiety, whereas Impurity 4 contains a benzoic acid moiety[2][3].

This truncation of a single carbon atom typically arises through two primary pathways:

  • Synthetic Byproduct Formation: The use of a benzoic acid derivative instead of a phenylacetic acid derivative during the upstream synthesis of the API.

  • Oxidative Degradation: The oxidative cleavage of the phenylacetic acid side chain during prolonged storage or forced degradation studies.

Pathway A Bromfenac Sodium API (Phenylacetic Acid Derivative) B Oxidative Truncation / Precursor Impurity A->B Degradation/Synthesis C 2-Amino-3-(4-bromobenzoyl)benzoic Acid (Benzoic Acid Derivative) B->C

Figure 1: Mechanistic relationship between Bromfenac and its associated Impurity 4.

Analytical Methodologies: A Self-Validating Protocol

As a Senior Application Scientist, I emphasize that an analytical protocol must be a self-validating system. The following LC-MS methodology is engineered to exploit the specific chemical properties of 2-Amino-3-(4-bromobenzoyl)benzoic acid to ensure baseline separation from Bromfenac and unambiguous identification.

Rationale for Chromatographic Choices

Because the compound has an XLogP3 of 3.4[4], it is highly retained on a hydrophobic C18 stationary phase. However, the presence of the carboxylic acid means that at neutral pH, the molecule will ionize, leading to poor retention and peak tailing. Causality: By utilizing an acidic mobile phase (e.g., 0.1% Formic Acid), we suppress the ionization of the -COOH group, forcing the molecule into its neutral, lipophilic state for sharp, reproducible peak shapes.

Step-by-Step LC-MS Protocol

Step 1: Standard and Sample Preparation

  • Reference Standard: Dissolve 1.0 mg of 2-Amino-3-(4-bromobenzoyl)benzoic acid reference standard[3] in 1.0 mL of LC-MS grade Methanol. Dilute with initial mobile phase to create a calibration curve (0.1% to 1.0% relative to API concentration).

  • API Extraction: Dissolve 10 mg of Bromfenac API in 10 mL of diluent (50:50 Water:Acetonitrile). Sonicate for 5 minutes and filter through a 0.22 µm PTFE syringe filter.

Step 2: Chromatographic Separation (RP-HPLC)

  • Column: C18, 100 mm × 2.1 mm, 1.7 µm particle size (UHPLC).

  • Mobile Phase A: LC-MS grade Water with 0.1% Formic Acid.

  • Mobile Phase B: LC-MS grade Acetonitrile with 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Flow Rate: 0.4 mL/min.

Step 3: Mass Spectrometric Detection (ESI-MS)

  • Ionization Mode: Electrospray Ionization Negative (ESI-). Why? Carboxylic acids readily deprotonate to form [M-H]⁻ ions, providing excellent signal-to-noise ratios.

  • Self-Validating Signature: Bromine naturally exists as two isotopes (⁷⁹Br and ⁸¹Br) in a nearly 1:1 ratio. The mass spectrum must exhibit a characteristic isotopic doublet at m/z 317.98 and 319.98. If this 1:1 doublet is absent, the peak is not Impurity 4.

Workflow S1 1. Sample Prep (API Extraction) S2 2. RP-HPLC (Gradient Elution) S1->S2 S3 3. ESI-MS (Isotopic Doublet Detection) S2->S3 S4 4. Data Analysis (QC & ANDA Validation) S3->S4

Figure 2: Step-by-step LC-MS analytical workflow for the quantification of Impurity 4.

Regulatory Implications

For drug development professionals, the control of 2-Amino-3-(4-bromobenzoyl)benzoic acid is not merely an academic exercise; it is a regulatory mandate. Under ICH Q3A(R2) guidelines, impurities in new drug substances must be identified and qualified if they exceed specific thresholds (typically 0.10% or 1.0 mg per day intake). Because this compound is a known metabolite and synthetic byproduct of Bromfenac[1][2], its routine quantification using validated, stability-indicating HPLC methods is a non-negotiable component of batch release and stability testing.

References

  • National Center for Biotechnology Information (NCBI). "2-Amino-3-(4-bromobenzoyl)benzoic Acid | C14H10BrNO3 | CID 71313153." PubChem Database. Available at:[Link]

  • SynZeal. "Bromfenac Impurity 4 | 241496-82-2." SynZeal Research PVT LTD. Available at: [Link]

  • Veeprho. "Bromfenac Impurity 4 | CAS 241496-82-2." Veeprho Pharmaceuticals. Available at: [Link]

Sources

Exploratory

Structural and Physicochemical Characterization of 2-Amino-3-(4-bromobenzoyl)benzoic Acid: A Technical Guide

Executive Summary As a Senior Application Scientist in pharmaceutical development, understanding the precise physicochemical properties and 3D crystallographic structure of active pharmaceutical ingredient (API) impuriti...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As a Senior Application Scientist in pharmaceutical development, understanding the precise physicochemical properties and 3D crystallographic structure of active pharmaceutical ingredient (API) impurities is paramount. 2-Amino-3-(4-bromobenzoyl)benzoic acid (CAS: 241496-82-2) is a critical synthetic intermediate and a recognized degradation product (Impurity A) of the ophthalmic nonsteroidal anti-inflammatory drug (NSAID), Bromfenac[1]. This whitepaper provides an authoritative, self-validating framework for the structural elucidation, molecular weight verification, and crystallographic analysis of this compound.

Physicochemical Profiling & Molecular Weight Analysis

The structural integrity of 2-Amino-3-(4-bromobenzoyl)benzoic acid is defined by its anthranilic acid core substituted with a bulky 4-bromobenzoyl group[2].

Quantitative Physicochemical Data

Table 1: Key Chemical Identifiers and Properties

ParameterSpecification
Chemical Name 2-Amino-3-(4-bromobenzoyl)benzoic Acid
CAS Registry Number 241496-82-2
Molecular Formula C14H10BrNO3
Molecular Weight 320.14 g/mol
Monoisotopic / Exact Mass 318.9844 Da
SMILES String Nc1c(C(=O)O)cccc1C(=O)c1ccc(Br)cc1

(Data synthesized from authoritative chemical databases[3],[1])

Causality in Mass Spectrometry (MS) Analysis

When validating the molecular weight (320.14 g/mol ) via LC-HRMS (Liquid Chromatography-High Resolution Mass Spectrometry), we do not merely look for the [M+H]+ peak. The presence of the bromine atom dictates a highly specific isotopic signature. Bromine exists naturally as two stable isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio.

Self-Validating Checkpoint: The mass spectrum must exhibit a distinct doublet at m/z 320.0 and 322.0 (in positive ESI mode, accounting for protonation). If this 1:1 doublet is absent, the analytical run is invalid, and the peak cannot be attributed to this brominated impurity. This isotopic pattern acts as a built-in diagnostic tool to differentiate it from non-halogenated degradants.

3D Crystal Structure & Conformational Dynamics

While 2D representations suggest a planar molecule, the 3D crystal structure of 2-Amino-3-(4-bromobenzoyl)benzoic acid is governed by severe steric hindrance.

Mechanistic Structural Insights:

  • Dihedral Torsion: The bulky 4-bromobenzoyl group at the C3 position forces the two aromatic rings out of coplanarity. This torsion angle is critical; it minimizes steric clashing between the carbonyl oxygen of the benzoyl group and the ortho-amino group.

  • Intramolecular Hydrogen Bonding: The crystal lattice is stabilized by an intramolecular hydrogen bond between the primary amine (-NH2) and the adjacent carboxylic acid (-COOH), forming a pseudo-six-membered ring that locks the anthranilic acid moiety into a rigid conformation.

Self-Validating Protocol: Single-Crystal X-Ray Diffraction (SC-XRD)

To empirically determine these dihedral angles, SC-XRD must be employed.

  • Solvent Selection: Use a binary solvent system of Ethanol/Water (80:20 v/v).

    • Causality: The carboxylic acid groups tend to form strong intermolecular dimers, leading to rapid, disordered precipitation. Water acts as a hydrogen-bond competitor, slowing nucleation and promoting the growth of highly ordered single crystals rather than microcrystalline powder.

  • Data Collection: Mount the crystal on a goniometer and cool to 100 K using a liquid nitrogen stream.

    • Causality: Cryo-cooling minimizes atomic thermal vibrations (Debye-Waller factors), drastically improving the resolution of the electron density map. This is essential for accurately locating the low-electron-density hydrogen atoms on the amine group.

SCXRD_Workflow N1 1. Solvent Screening (EtOH/H2O) N2 2. Controlled Nucleation (Vapor Diffusion) N1->N2 Supersaturation N3 3. Crystal Harvesting (Cryoprotectant, 100K) N2->N3 Single Crystal >0.1mm N4 4. X-Ray Diffraction (Mo K-alpha) N3->N4 Mount on Goniometer N5 5. Structure Refinement (Anisotropic Displacement) N4->N5 Electron Density Map

Workflow for Single-Crystal X-Ray Diffraction (SC-XRD) analysis.

Role in Bromfenac Synthesis and Degradation

In pharmaceutical manufacturing, 2-Amino-3-(4-bromobenzoyl)benzoic acid is heavily monitored as a degradation product and synthetic impurity of Bromfenac sodium[2],[4]. Bromfenac contains a phenylacetic acid moiety. Under oxidative stress or specific synthetic missteps, the acetic acid side chain can undergo oxidative cleavage, yielding the benzoic acid derivative[3].

Degradation_Pathway A Bromfenac Sodium (Phenylacetic Acid API) B Oxidative Cleavage (Stress Condition) A->B ROS / Heat C 2-Amino-3-(4-bromobenzoyl) benzoic Acid B->C Loss of Acetic Acid Side Chain D Downstream Degradants (Decarboxylation) C->D Thermal Stress

Degradation pathway of Bromfenac yielding the benzoic acid impurity.

Self-Validating Analytical Protocol: HPLC-UV/MS

To isolate and quantify this compound from an API matrix, adhere to the following validated chromatographic principles:

  • Stationary Phase: C18 Reverse-Phase Column (e.g., 50 x 2.1 mm, 1.7 µm).

  • Mobile Phase: Gradient of 0.1% Formic Acid in Water (A) and 0.1% Formic Acid in Acetonitrile (B).

  • Causality for Mobile Phase Choice: The pKa of the carboxylic acid is approximately 3.4[1]. Using 0.1% formic acid (pH ~2.7) ensures the molecule remains fully protonated (neutral). This suppresses ionization in the solution phase, preventing peak tailing and ensuring sharp, reproducible retention on the hydrophobic C18 stationary phase.

  • Detection: UV absorbance at ~254 nm (due to the highly conjugated benzophenone system) coupled with MS for mass validation[5].

Conclusion

The rigorous characterization of 2-Amino-3-(4-bromobenzoyl)benzoic acid requires a synthesis of exact mass spectrometry, controlled crystallographic analysis, and optimized chromatography. By understanding the causality behind its steric conformation and isotopic signatures, researchers can build robust, self-validating analytical methods to ensure the purity and safety of related pharmaceutical products.

References

  • PubChem - 2-Amino-3-(4-bromobenzoyl)benzoic Acid | C14H10BrNO3 | CID 71313153. Available at:[Link]

Sources

Foundational

Pharmacokinetics and Bioactivation of 2-Amino-3-(4-bromobenzoyl)benzoic Acid (Bromfenac) Derivatives: A Comprehensive Technical Guide

Executive Summary & Chemical Rationale 2-Amino-3-(4-bromobenzoyl)benzoic acid, universally known as bromfenac , is a highly potent nonsteroidal anti-inflammatory drug (NSAID). Structurally, it is a halogenated derivative...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Chemical Rationale

2-Amino-3-(4-bromobenzoyl)benzoic acid, universally known as bromfenac , is a highly potent nonsteroidal anti-inflammatory drug (NSAID). Structurally, it is a halogenated derivative of amfenac. The addition of a bromine atom at the 4-position of the benzoyl ring serves a dual pharmacokinetic and pharmacodynamic purpose: it increases the molecule's lipophilicity (enhancing membrane permeability) and significantly amplifies its inhibitory potency against the cyclooxygenase-2 (COX-2) enzyme[1].

While originally developed as an oral systemic analgesic, bromfenac was withdrawn from the systemic market due to idiosyncratic drug-induced liver injury (DILI)[2]. However, its exceptional physicochemical properties have made it a cornerstone in ophthalmic drug development, where topical administration minimizes systemic exposure while maximizing local tissue concentrations[3]. This whitepaper explores the complex ocular pharmacokinetics of bromfenac derivatives, the mechanistic basis of its hepatic bioactivation, and the experimental protocols required to evaluate these parameters.

Ocular Pharmacokinetics: Absorption, Distribution, and Clearance

The ocular bioavailability of topical NSAIDs is notoriously low (typically <5%) due to the rapid clearance of the tear film and the formidable barrier of the cornea. Bromfenac's pharmacokinetic profile has been optimized through targeted formulation strategies.

Corneal Penetration and the Role of pH

The cornea consists of a lipophilic epithelium, a hydrophilic stroma, and a lipophilic endothelium. To penetrate this trilaminar structure, a drug must possess a balanced partition coefficient. Bromfenac is a weak acid; therefore, its ionization state is highly dependent on the formulation's pH.

Modern bromfenac formulations (e.g., 0.07% solutions) are engineered at a pH of 7.8, which is closer to physiological tear pH than earlier 8.3 pH iterations[4]. Causality: Lowering the pH increases the fraction of the drug in its non-ionized, lipophilic state. This non-ionized fraction readily partitions into the hydrophobic corneal epithelium, acting as a depot that subsequently diffuses through the hydrophilic stroma into the aqueous humor[4].

Ocular Tissue Distribution

Following a single topical administration, bromfenac rapidly distributes throughout the anterior and posterior segments of the eye. Peak aqueous humor concentrations ( Cmax​ ) typically occur between 150 and 180 minutes post-instillation[5].

Advanced delivery vehicles, such as polycarbophil-based mucoadhesive polymers (e.g., DuraSite), significantly alter tissue distribution. By increasing the residence time of the drug on the ocular surface, these formulations drive higher concentration gradients. Studies in rabbit models demonstrate that bromfenac formulated in DuraSite achieves significantly higher Area Under the Curve (AUC) and Cmax​ in the aqueous humor, iris-ciliary body, and choroid compared to standard aqueous solutions[6][7].

Pharmacodynamic Correlation

The clinical efficacy of bromfenac is dictated by its ability to maintain tissue concentrations above the IC50​ for COX-2 (0.0112 µM). Pharmacokinetic modeling indicates that a single drop of 0.1% or 0.09% bromfenac maintains aqueous humor concentrations above this therapeutic threshold for over 12 hours, validating once- or twice-daily dosing regimens[3][5].

OcularPK Drop Topical Instillation (pH 7.8, Non-ionized fraction) Tear Tear Film Dynamics (Clearance vs. Retention) Drop->Tear CorneaEpi Corneal Epithelium (Lipophilic Barrier) Tear->CorneaEpi Absorption CorneaStroma Corneal Stroma (Hydrophilic Barrier) CorneaEpi->CorneaStroma Partitioning AqHumor Aqueous Humor (Distribution Hub) CorneaStroma->AqHumor Diffusion Ciliary Iris-Ciliary Body (Target: COX-2 Inhibition) AqHumor->Ciliary Retina Posterior Segment (Retina/Choroid) AqHumor->Retina Posterior Flow

Caption: Ocular absorption and distribution pathway of topically applied bromfenac.

Systemic Pharmacokinetics: Hepatic Metabolism and Bioactivation

While systemic exposure from ophthalmic drops is negligible, understanding the hepatic metabolism of bromfenac is critical for drug development professionals, particularly when designing novel derivatives to avoid the hepatotoxicity that plagued its oral formulation[8].

The Atypical Phase II to Phase I Pathway

Most drugs undergo Phase I oxidation followed by Phase II conjugation. Bromfenac exhibits an atypical reversal of this paradigm. The parent drug first undergoes Phase II metabolism mediated by UDP-glucuronosyltransferase 2B7 (UGT2B7)[2][8].

Causality: UGT2B7 catalyzes the formation of an acyl glucuronide, which rapidly undergoes intramolecular cyclization to form a lactam intermediate known as bromfenac indolinone (BI) [2][8]. This cyclization is the critical initiating event for toxicity, as BI exhibits a 34-fold increase in cytotoxicity relative to the parent compound[8].

Cytochrome P450 (CYP) Mediated Bioactivation

Once formed, bromfenac indolinone serves as a substrate for Phase I oxidation. Recombinant enzyme phenotyping has demonstrated that CYP1A2 and CYP3A4 catalyze the aromatic hydroxylation of the indolinone moiety[2]. This hydroxylated metabolite is highly unstable and spontaneously dehydrates to form reactive electrophilic intermediates: quinone methides and quinone imines [2].

These reactive species covalently bind to nucleophilic residues on hepatic proteins, forming thioether adducts that trigger cellular stress, immune responses, and ultimately, hepatocyte necrosis[2][8].

HepaticMetabolism Bromfenac Bromfenac (Parent NSAID) UGT2B7 UGT2B7 + UDPGA (Phase II Conjugation) Bromfenac->UGT2B7 Lactam Bromfenac Indolinone (Toxic Lactam Intermediate) UGT2B7->Lactam Cyclization CYP CYP1A2 / CYP3A4 (Phase I Oxidation) Lactam->CYP Quinone Quinone Methide/Imine (Reactive Electrophile) CYP->Quinone Bioactivation Adduct Protein Adducts (Hepatotoxicity / DILI) Quinone->Adduct Covalent Binding GSH GSH Trapping (In Vitro Detoxification) Quinone->GSH Thioether Formation

Caption: Hepatic bioactivation of bromfenac via UGT2B7 and CYP450 leading to reactive intermediates.

Quantitative Data Summaries

Table 1: Comparative Ocular Pharmacokinetics in Rabbit Models

Data summarizes the relative distribution characteristics of different bromfenac formulations[6][7].

FormulationDosing RegimenAqueous Humor Cmax​ Retina Cmax​ Key Formulation Attribute
Bromfenac 0.09% (Standard)BIDBaselineBaselineStandard aqueous solution, pH 8.3
Bromfenac 0.07% (Standard)QDLower than 0.09%~4.5 ng/gLower pH (7.8) for enhanced non-ionized fraction
Bromfenac 0.075% (DuraSite)BID / QD>2x vs Standard~34.0 ng/gPolycarbophil matrix increases residence time
Table 2: Key Metabolic Enzymes in Bromfenac Disposition

Summary of enzymes responsible for the systemic clearance and bioactivation of bromfenac[2][8].

EnzymeReaction CatalyzedToxicological Consequence
UGT2B7 Glucuronidation CyclizationGenerates bromfenac indolinone (BI / lactam).
CYP1A2 / CYP3A4 Aromatic Hydroxylation of BIForms precursor to reactive quinone methide/imine.
CYP2C9 / CYP2C8 Aliphatic HydroxylationAlternate clearance pathway; minimal reactive adducts.

Experimental Protocols for Pharmacokinetic Evaluation

To rigorously evaluate novel bromfenac derivatives, scientists must employ self-validating experimental systems. The following protocols isolate specific ADME variables.

Protocol 1: Ex Vivo Corneal Permeability Assessment (Using Franz Diffusion Cells)

Purpose: To quantify the impact of formulation pH and lipophilicity on corneal penetration.

  • Tissue Preparation: Harvest corneas from New Zealand White rabbits immediately post-euthanasia. Mount the excised corneas between the donor and receptor compartments of a Franz diffusion cell, ensuring the epithelial surface faces the donor chamber.

  • System Equilibration: Fill the receptor chamber with simulated aqueous humor (e.g., Glutathione Bicarbonate Ringer's solution, pH 7.4) maintained at 34°C (ocular surface temperature).

  • Dosing: Apply 50 µL of the bromfenac derivative formulation to the donor compartment.

  • Sampling: Withdraw 200 µL aliquots from the receptor chamber at predetermined intervals (e.g., 15, 30, 60, 120, 240 minutes), replacing the volume with fresh, pre-warmed buffer to maintain sink conditions.

  • Quantification: Analyze the samples using LC-MS/MS.

  • Self-Validation Check: Calculate the apparent permeability coefficient ( Papp​ ). A linear steady-state flux must be observed after the initial lag time; non-linearity suggests loss of corneal integrity or violation of sink conditions.

Protocol 2: In Vitro Reactive Metabolite Trapping Assay

Purpose: To determine the bioactivation potential of bromfenac derivatives into hepatotoxic quinones[2][8].

  • Incubation Matrix: Prepare a reaction mixture containing Human Liver Microsomes (HLM) at 1.0 mg protein/mL in 100 mM potassium phosphate buffer (pH 7.4).

  • Cofactor Addition (Crucial Step): Because bromfenac requires Phase II cyclization prior to Phase I oxidation, the mixture must be supplemented with both UDP-glucuronic acid (UDPGA, 2 mM) and Alamethicin (25 µg/mL, to permeabilize microsomal membranes and grant access to UGTs)[2][8].

  • Trapping Agent: Add Glutathione (GSH, 5 mM) or N-acetylcysteine (NAC) to the mixture. These soft nucleophiles will "trap" transient, highly reactive quinone species by forming stable thioether adducts[2].

  • Initiation & Termination: Add the bromfenac derivative (10 µM) and initiate the reaction with NADPH (1 mM). Incubate at 37°C for 60 minutes. Terminate the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard.

  • Analysis: Centrifuge to precipitate proteins. Analyze the supernatant via high-resolution mass spectrometry (HRMS). Scan for the specific mass shift associated with GSH conjugation (+307 Da) to confirm the formation of reactive electrophiles.

References

  • Ocular pharmacokinetics of a single dose of bromfenac sodium ophthalmic solution 0.1% in human aqueous humor - PubMed. nih.gov.
  • Metabolite Profiling and Reaction Phenotyping for the in Vitro Assessment of the Bioactiv
  • Full article: Use of topical bromfenac for treating ocular pain and inflammation beyond cataract surgery: a review of published studies - Taylor & Francis. tandfonline.com.
  • In Vivo Pharmacokinetics of Bromfenac Ophthalmic Solution 0.075%, Bromfenac Ophthalmic Solution 0.07%, and Nepafenac/Amfenac Ophthalmic Suspension 0.3% in Rabbits. springermedizin.de.
  • In Vivo Pharmacokinetics of Bromfenac Ophthalmic Solution 0.075%, Bromfenac Ophthalmic Solution 0.07%, and Nepafenac/Amfenac Ophthalmic Suspension 0.3% in Rabbits. arvojournals.org.
  • Role of microsomal metabolism in bromfenac-induced cytotoxicity - PubMed. nih.gov.
  • Bromfenac ophthalmic solution for the treatment of postoperative ocular pain and inflammation: safety, efficacy, and p
  • Bromfenac approval brings lower-concentration formulation | Ophthalmology Times. ophthalmologytimes.com.

Sources

Exploratory

Comprehensive Profiling of 2-Amino-3-(4-bromobenzoyl)benzoic Acid: Receptor Binding Affinity and Target Engagement

Executive Summary In the drug development lifecycle of nonsteroidal anti-inflammatory drugs (NSAIDs), profiling the pharmacological activity of downstream metabolites is as critical as evaluating the parent active pharma...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the drug development lifecycle of nonsteroidal anti-inflammatory drugs (NSAIDs), profiling the pharmacological activity of downstream metabolites is as critical as evaluating the parent active pharmaceutical ingredient (API). 2-Amino-3-(4-bromobenzoyl)benzoic acid (CAS 241496-82-2) is a primary metabolite and known synthetic impurity of the potent NSAID bromfenac[1]. While bromfenac exhibits profound inhibitory activity against cyclooxygenase (COX) enzymes, the metabolic truncation of its phenylacetic acid moiety to a benzoic acid fundamentally alters its pharmacophore[2].

This technical guide outlines the mechanistic rationale and self-validating experimental workflows required to assess the receptor binding affinity of 2-amino-3-(4-bromobenzoyl)benzoic acid. The objective of these assays is not to measure therapeutic efficacy, but to empirically confirm the loss of target engagement at COX-1/COX-2 and to screen for potential off-target toxicological liabilities.

Mechanistic Rationale: The Structural Biology of COX Inhibition (E-E-A-T)

To understand why specific binding assays are chosen, we must first examine the causality behind the structural-activity relationship (SAR) of NSAIDs within the COX active site.

The binding of traditional phenylacetic acid NSAIDs (like bromfenac and diclofenac) relies heavily on their carboxylic acid group forming a critical salt bridge with Arg-120 and a hydrogen bond with Tyr-355 at the constriction site of the cyclooxygenase channel[3]. The acetic acid spacer ( −CH2​− ) in bromfenac provides the necessary conformational flexibility and physical reach, allowing the brominated aromatic ring to project upward into the hydrophobic recess near the catalytic Tyr-385 [4].

When bromfenac undergoes hepatic oxidation or degradation to form 2-amino-3-(4-bromobenzoyl)benzoic acid, the loss of this methylene spacer restricts the molecule's conformational freedom. Benzoic acid derivatives generally exhibit weak or absent activity at the COX active site because their rigid geometry prevents simultaneous optimal anchoring at Arg-120 and deep hydrophobic packing near Tyr-385[5]. Consequently, binding assays must be highly sensitive to distinguish between weak, transient interactions and a complete lack of binding.

MetabolicLogic Bromfenac Bromfenac (Phenylacetic Acid) Metabolite 2-Amino-3-(4-bromobenzoyl) benzoic Acid (CAS 241496-82-2) Bromfenac->Metabolite Hepatic Oxidation (Loss of CH2) COX2 COX-2 Active Site (Arg-120 / Tyr-355) Bromfenac->COX2 High Affinity (Salt Bridge) Metabolite->COX2 Steric Clash / Weak Binding OffTarget Off-Target Panels (e.g., GPCRs, Kinases) Metabolite->OffTarget Toxicity Screening

Metabolic conversion of Bromfenac and resulting impact on COX-2 receptor binding affinity.

Core Experimental Workflows

To rigorously validate the binding profile of 2-amino-3-(4-bromobenzoyl)benzoic acid, we employ orthogonal techniques: Surface Plasmon Resonance (SPR) for direct kinetic measurement, and Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) for high-throughput off-target screening.

Protocol 1: Surface Plasmon Resonance (SPR) for COX-1/COX-2 Binding Kinetics

Endpoint IC50​ assays can be misleading for inactive metabolites due to compound aggregation or assay interference. SPR provides real-time, label-free kinetics ( KD​ , kon​ , koff​ ), making it the gold standard for proving a lack of target engagement.

Self-Validating System: This protocol utilizes a reference flow cell (unmodified surface) to subtract bulk refractive index changes and non-specific binding, alongside a positive control (Bromfenac) to verify enzyme viability.

  • Sensor Chip Preparation: Dock a CM5 sensor chip into the SPR instrument (e.g., Biacore). Activate the surface using a standard EDC/NHS mixture. Immobilize recombinant human COX-2 (and COX-1 in a separate channel) via amine coupling in 10 mM sodium acetate (pH 4.5) to a target density of ~3000 Response Units (RU). Block remaining active esters with 1M ethanolamine-HCl.

  • Analyte Preparation: Dissolve 2-amino-3-(4-bromobenzoyl)benzoic acid in 100% DMSO to create a 10 mM stock. Dilute into the running buffer (PBS, 0.05% Tween-20, 5% DMSO) to generate a concentration series from 0.1 µM to 100 µM. Ensure strict DMSO matching between the analyte and the running buffer to prevent bulk shift artifacts.

  • Kinetic Injection (Multi-cycle): Inject the analytes at a high flow rate of 30 µL/min to minimize mass transport limitations. Maintain the injection for 120 seconds (association phase), followed by a 300-second buffer flow (dissociation phase).

  • Surface Regeneration: Inject a short pulse (30 seconds) of 10 mM Glycine-HCl (pH 2.5) to remove any bound analyte and prepare the surface for the next cycle, ensuring the COX enzyme is not denatured.

  • Data Analysis: Double-reference the sensorgrams by subtracting the signals from both the reference flow cell and blank buffer injections. Fit the resulting curves to a 1:1 Langmuir binding model to determine the dissociation constant ( KD​ ).

SPRWorkflow Step1 1. Sensor Chip Preparation (Immobilize COX-1/2 via Amine Coupling) Step2 2. Analyte Preparation (Dilute Metabolite in Running Buffer) Step1->Step2 Step3 3. Kinetic Injection (Multi-cycle Kinetics, 0.1 - 100 µM) Step2->Step3 Step4 4. Surface Regeneration (10 mM Glycine-HCl, pH 2.5) Step3->Step4 Step4->Step3 Next Concentration Step5 5. Data Analysis (1:1 Langmuir Binding Model) Step4->Step5 End of Runs

Step-by-step Surface Plasmon Resonance (SPR) workflow for binding kinetic analysis.

Protocol 2: TR-FRET for Off-Target Nuclear Receptor Profiling

Because the structural contraction to a benzoic acid eliminates COX affinity, the molecule may inadvertently gain affinity for off-target receptors, such as Peroxisome Proliferator-Activated Receptor gamma (PPAR γ ), a known sink for certain NSAID derivatives.

  • Assay Setup: Utilize a competitive TR-FRET assay kit. In a 384-well low-volume plate, dispense 5 µL of the target receptor (e.g., PPAR γ ligand-binding domain).

  • Compound Addition: Add 5 µL of 2-amino-3-(4-bromobenzoyl)benzoic acid titrated from 1 nM to 100 µM. Include Rosiglitazone as a positive control.

  • Tracer Incubation: Add 10 µL of a master mix containing a fluorescently labeled tracer ligand and a Terbium-labeled anti-receptor antibody. Incubate at room temperature for 2 hours, protected from light.

  • Detection & Validation: Read the plate on a TRF-capable microplate reader using an excitation wavelength of 340 nm and dual emission at 495 nm and 520 nm. Calculate the FRET ratio (520/495). A lack of signal displacement by the metabolite confirms the absence of off-target binding liability.

Quantitative Data Presentation

The table below summarizes the expected pharmacological profile based on the structural biology of COX inhibition[4]. The truncation of the acetic acid moiety results in a multi-log drop in binding affinity, rendering the metabolite pharmacologically inert at therapeutic concentrations.

CompoundCOX-1 KD​ (nM)COX-2 KD​ (nM)COX-2 IC50​ (nM)PPAR γ IC50​ ( μ M)
Bromfenac (Parent API)~ 15.0~ 1.5~ 7.5> 100
2-Amino-3-(4-bromobenzoyl)benzoic Acid > 100,000> 100,000> 100,000> 100

Table 1: Representative binding kinetics and inhibition data comparing the parent drug to its benzoic acid metabolite. Values >100,000 nM indicate no measurable binding within physiological or standard assay limits.

References

  • CymitQuimica. "CAS 241496-82-2: 2-amino-3-(4-bromobenzoyl)benzoic acid." CymitQuimica Product Catalog. 1

  • CymitQuimica. "2-Amino-3-(4-bromobenzoyl)benzoic Acid - Metabolite of Bromfenac sodium." CymitQuimica Technical Data. 2

  • Rouzer, C. A., & Marnett, L. J. "Structural and Chemical Biology of the Interaction of Cyclooxygenase with Substrates and Non-Steroidal Anti-Inflammatory Drugs." Chemical Reviews, PMC. 3

  • Perrone, M. G., et al. "Structural basis for selective inhibition of Cyclooxygenase-1 (COX-1) by diarylisoxazoles mofezolac and 3-(5-chlorofuran-2-yl)-5-methyl-4-phenylisoxazole (P6)." European Journal of Medicinal Chemistry, PMC. 5

  • Kiefer, J. R., et al. "Structural and Functional Basis of Cyclooxygenase Inhibition." ACS Publications. 4

Sources

Foundational

Thermodynamic Stability and Degradation Kinetics of 2-Amino-3-(4-bromobenzoyl)benzoic Acid: A Technical Whitepaper

Executive Summary In the landscape of pharmaceutical process chemistry, understanding the thermodynamic boundaries of active pharmaceutical ingredient (API) intermediates is non-negotiable. 2-Amino-3-(4-bromobenzoyl)benz...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of pharmaceutical process chemistry, understanding the thermodynamic boundaries of active pharmaceutical ingredient (API) intermediates is non-negotiable. 2-Amino-3-(4-bromobenzoyl)benzoic acid (CAS: 241496-82-2) occupies a critical dual role in drug development: it serves as a foundational synthetic building block and emerges as a primary degradation product (Impurity 4) during the lifecycle of the ophthalmic NSAID, Bromfenac sodium[1],[2].

This whitepaper provides an in-depth technical analysis of the solid-state and solution-state thermodynamic stability of this compound. By synthesizing structural chemistry with self-validating empirical protocols, this guide equips researchers with the mechanistic insights required to control degradation pathways, optimize formulation pH, and ensure regulatory compliance under ICH Q1A(R2) guidelines.

The Molecular Architecture and Chemical Context

To predict the thermodynamic behavior of 2-Amino-3-(4-bromobenzoyl)benzoic acid, we must first deconstruct its molecular architecture. The compound features a highly conjugated anthranilic acid core substituted with an electron-withdrawing 4-bromobenzoyl moiety[1].

  • Steric and Electronic Effects: The bulky bromine atom and the ortho-amino group create significant steric hindrance around the central ketone. This steric shielding thermodynamically protects the ketone from nucleophilic attack (e.g., base-catalyzed hydrolysis).

  • Intramolecular Hydrogen Bonding: The proximity of the amino group (-NH₂) to the carboxylic acid (-COOH) establishes a zwitterionic equilibrium in aqueous environments. This intramolecular hydrogen bonding stabilizes the crystal lattice, directly increasing the enthalpy of fusion ( ΔHfus​ ) and thermal stability in the solid state.

  • Thermodynamic Sink: During the oxidative degradation of Bromfenac (a phenylacetic acid derivative), the loss of a methylene bridge results in the formation of this benzoic acid derivative[3]. Because it lacks the oxidatively labile benzylic carbon of its parent API, 2-Amino-3-(4-bromobenzoyl)benzoic acid acts as a thermodynamic sink, exhibiting higher resistance to further oxidative cleavage[4].

Pathway Bromfenac Bromfenac Sodium (Parent API) Oxidation Oxidative Cleavage Bromfenac->Oxidation ROS / Heat Target 2-Amino-3-(4-bromobenzoyl) benzoic Acid Oxidation->Target -CH2 loss Decarb Thermal Decarboxylation Target->Decarb > 150°C Product 2-Amino-4'-bromobenzophenone Decarb->Product -CO2

Degradation pathway from Bromfenac API to thermal decarboxylation products.

Aqueous Kinetics and pH-Dependent Equilibria

The solution-state thermodynamics of 2-Amino-3-(4-bromobenzoyl)benzoic acid are dictated by its amphoteric nature. The stability of the molecule fluctuates dramatically based on the pH of the solvent matrix[3].

Hydrolytic and Oxidative Stress Profiles

When subjected to forced degradation, the compound demonstrates distinct kinetic vulnerabilities:

  • Acidic Conditions (0.01 M HCl): Protonation of the amine disrupts intramolecular hydrogen bonding, slightly lowering the activation energy ( Ea​ ) for degradation, leading to moderate instability[3].

  • Basic Conditions (0.5 M NaOH): Deprotonation of the carboxylic acid yields a highly soluble carboxylate anion. Despite the high pH, the molecule remains remarkably stable due to the steric shielding of the benzoyl linkage, preventing standard amide/ketone hydrolysis[3].

  • Oxidative Conditions (5.0% H₂O₂): The primary vulnerability lies in the primary amine, which is susceptible to N-oxidation, forming colored polymeric degradants under severe oxidative stress[3].

Table 1: Physicochemical & Thermodynamic Parameters
ParameterValueMethod / Source
Chemical Formula C₁₄H₁₀BrNO₃Theoretical[1]
Molecular Weight 320.14 g/mol Theoretical[1]
CAS Registry Number 241496-82-2Reference Standard[1]
Predicted pKa (COOH) ~2.5 - 3.0Extrapolated from API[4]
Predicted logP ~3.4In silico modeling[4]
Primary Thermal Degradant 2-Amino-4'-bromobenzophenoneForced Degradation[3]

Protocol: Self-Validating Thermodynamic Stress Testing

Phase 1: Matrix Preparation & Baseline Establishment
  • Action: Dissolve 1.0 mg/mL of the compound in a 50:50 (v/v) mixture of Acetonitrile and 0.01 M Potassium Dihydrogen Phosphate buffer (pH 3.3).

  • Causality: The compound's logP of ~3.4 dictates poor aqueous solubility[4]. Acetonitrile ensures complete solubilization, while the pH 3.3 buffer maintains the carboxylic acid in its unionized state. This specific matrix prevents premature, solvent-induced degradation before stress testing begins.

Phase 2: Isothermal Forced Degradation (ICH Q1A)
  • Action: Aliquot the baseline solution into four sealed amber vials. Expose to:

    • Vial A (Acid): Add 0.01 M HCl, heat to 25°C for 1 hour.

    • Vial B (Base): Add 0.5 M NaOH, heat to 60°C for 6 hours.

    • Vial C (Oxidation): Add 5.0% v/v H₂O₂, heat to 60°C for 5 hours.

    • Vial D (Thermal/Neutral): Add HPLC-grade water, heat to 60°C for 6 hours.

  • Action (Critical): Immediately upon removing vials from the heat source, neutralize Vials A and B with equimolar NaOH and HCl, respectively.

  • Causality: Elevated temperatures accelerate the kinetic reactions, allowing us to calculate room-temperature thermodynamic stability via the Arrhenius equation. Immediate neutralization is a mandatory self-validating step; it quenches the reaction instantly, "freezing" the kinetic state so the calculated Ea​ reflects only the intended time-temperature exposure, not post-sampling degradation[3].

Phase 3: Orthogonal Detection via UPLC-PDA-MS
  • Action: Inject 2 µL of each stressed sample onto a polar-embedded C18 column (e.g., Waters Acquity BEH Shield RP18, 100 mm × 2.1 mm, 1.7 μm). Run a gradient elution at 0.5 mL/min. Monitor via Photodiode Array (PDA) at 265 nm and Electrospray Ionization Mass Spectrometry (ESI-MS)[3].

  • Causality: A standard C18 column can suffer from phase collapse (dewetting) in highly aqueous gradients. The polar-embedded stationary phase prevents this, ensuring reproducible retention of the polar zwitterionic moieties.

  • Self-Validation (Mass Balance Check): The dual PDA-MS setup ensures mass balance. The PDA quantifies the loss of the parent compound, while the MS identifies the exact mass of the newly formed degradants. The system validates itself by calculating: Areaparent​+∑Areadegradants​≈100% . If the mass balance drops below 95%, it indicates a volatile degradant (like CO₂ from decarboxylation) or an insoluble polymer, prompting immediate secondary analysis.

Workflow Start 2-Amino-3-(4-bromobenzoyl) benzoic Acid TGA Thermal Analysis (TGA & DSC) Start->TGA Heat Stress Sol Solution Stress (ICH Q1A) Start->Sol pH/Temp/ROS SolidDeg Solid-State Kinetics TGA->SolidDeg LiqDeg Hydrolytic Profiling Sol->LiqDeg HPLC UPLC-PDA-MS SolidDeg->HPLC LiqDeg->HPLC Thermo Thermodynamic Parameters HPLC->Thermo Data Integration

Workflow for evaluating the thermodynamic stability of the compound.

Summary of Quantitative Stability Outcomes

Based on the application of the above protocols, the thermodynamic stability profile of 2-Amino-3-(4-bromobenzoyl)benzoic acid can be summarized as follows:

Table 2: Solution-State Thermodynamic Stability Profile
Stress ConditionReagent / EnvironmentTemp / TimeStability Outcome & Mechanistic Note
Acidic Hydrolysis 0.01 M HCl25°C, 1 hModerate Degradation (6.4%): Protonation of the amine disrupts internal H-bonding[3].
Basic Hydrolysis 0.5 M NaOH60°C, 6 hHigh Stability: Steric hindrance from the bromine and ortho-amine protects the ketone[3].
Oxidative Stress 5.0% v/v H₂O₂60°C, 5 hSusceptible: The primary amine undergoes N-oxidation; acts as a sink for API oxidation[3].
Thermal (Aqueous) Neutral Water60°C, 6 hHighly Stable (< 1% degradation): Zwitterionic equilibrium maintains thermodynamic baseline[3].

Understanding these parameters allows formulation scientists to precisely engineer the pH and antioxidant profile of final drug products, ensuring that this critical intermediate remains thermodynamically stable throughout the product's shelf life.

Sources

Protocols & Analytical Methods

Method

Synthesis of 2-Amino-3-(4-bromobenzoyl)benzoic Acid: An Application Note and Detailed Protocol

This document provides a comprehensive, step-by-step guide for the synthesis of 2-Amino-3-(4-bromobenzoyl)benzoic Acid, a key intermediate in pharmaceutical research and a known impurity of the non-steroidal anti-inflamm...

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Author: BenchChem Technical Support Team. Date: April 2026

This document provides a comprehensive, step-by-step guide for the synthesis of 2-Amino-3-(4-bromobenzoyl)benzoic Acid, a key intermediate in pharmaceutical research and a known impurity of the non-steroidal anti-inflammatory drug (NSAID), Bromfenac.[1] This protocol is designed for researchers, scientists, and professionals in drug development, offering a detailed narrative grounded in established chemical principles and field-proven insights.

Introduction: Strategic Importance and Synthetic Overview

2-Amino-3-(4-bromobenzoyl)benzoic acid is a substituted benzophenone of significant interest in medicinal chemistry. Its structural framework, featuring an anthranilic acid core acylated with a bromophenyl moiety, makes it a valuable scaffold for the synthesis of various biologically active compounds. The presence of multiple functional groups—a carboxylic acid, a primary amine, and a halogenated aromatic ring—offers versatile handles for further chemical modifications.

Direct functionalization of the anthranilic acid core via a one-step Friedel-Crafts acylation presents significant challenges. The amino group, a strong activating group, readily complexes with the Lewis acid catalyst, deactivating it and hindering the desired electrophilic aromatic substitution.[2][3] Furthermore, the presence of two deactivating groups (the protonated amine and the carboxylic acid) on the aromatic ring makes the substrate less reactive.

To circumvent these issues, a robust and reliable three-step synthetic strategy is employed, as detailed in this protocol. The overall workflow involves the protection of the reactive amino group, followed by a regioselective Friedel-Crafts acylation, and concluding with the deprotection of the amino group to yield the target molecule.

Synthesis_Workflow A Anthranilic Acid B N-Acetylanthranilic Acid A->B Step 1: N-Acetylation C N-Acetyl-2-amino-3-(4-bromobenzoyl)benzoic Acid B->C Step 2: Friedel-Crafts Acylation D 2-Amino-3-(4-bromobenzoyl)benzoic Acid C->D Step 3: Hydrolysis (Deprotection)

Caption: Overall synthetic workflow for 2-Amino-3-(4-bromobenzoyl)benzoic Acid.

Materials and Equipment

Reagent/MaterialGradeSupplier
Anthranilic AcidReagentSigma-Aldrich
Acetic AnhydrideACS ReagentFisher Scientific
4-Bromobenzoyl Chloride98%Alfa Aesar
Aluminum Chloride (Anhydrous)99.99%Strem Chemicals
Dichloromethane (Anhydrous)≥99.8%EMD Millipore
Hydrochloric AcidACS ReagentVWR
Sodium HydroxideACS ReagentJ.T. Baker
Ethanol200 ProofDecon Labs
Ethyl AcetateACS ReagentPharmco-AAPER
HexanesACS ReagentMacron Fine Chemicals

Equipment:

  • Round-bottom flasks (various sizes)

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Ice bath

  • Separatory funnel

  • Büchner funnel and filter flask

  • Rotary evaporator

  • Thin-Layer Chromatography (TLC) plates (silica gel 60 F254)

  • Melting point apparatus

  • Standard laboratory glassware and personal protective equipment (PPE)

Experimental Protocols

Step 1: Synthesis of N-Acetylanthranilic Acid (Protection of the Amino Group)

Rationale: The protection of the amino group of anthranilic acid as an acetamide is a critical first step. This transformation serves two primary purposes: it prevents the amino group from reacting with the Lewis acid catalyst in the subsequent Friedel-Crafts step, and it modulates the directing effect of the substituent, favoring acylation at the desired C-3 position. The acetyl group is a moderate ortho-, para-director.

Procedure:

  • In a 250 mL round-bottom flask, suspend 10.0 g (72.9 mmol) of anthranilic acid in 50 mL of water.

  • While stirring, add 15 mL of acetic anhydride (159 mmol) to the suspension.

  • Heat the mixture to 80-90 °C with continuous stirring for 30 minutes. A clear solution should form initially, followed by the precipitation of the product.

  • Cool the reaction mixture in an ice bath to 0-5 °C for 30 minutes to ensure complete crystallization.

  • Collect the white crystalline product by vacuum filtration using a Büchner funnel.

  • Wash the crystals with two portions of cold water (2 x 25 mL).

  • Dry the product in a vacuum oven at 60 °C to a constant weight.

Expected Outcome: A white crystalline solid with a yield of 85-95%. The melting point should be in the range of 184-186 °C.

Step 2: Friedel-Crafts Acylation of N-Acetylanthranilic Acid

Rationale: This step constitutes the core carbon-carbon bond-forming reaction, introducing the 4-bromobenzoyl moiety onto the aromatic ring. The reaction is an electrophilic aromatic substitution, where the acylium ion, generated in situ from 4-bromobenzoyl chloride and a Lewis acid catalyst (aluminum chloride), attacks the electron-rich N-acetylanthranilic acid ring.[2][4] The acylation is expected to occur at the position ortho to the activating N-acetyl group. Anhydrous conditions are crucial to prevent the decomposition of the Lewis acid and the acyl chloride.

Procedure:

  • In a flame-dried 500 mL three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser with a drying tube, and a nitrogen inlet, add 26.7 g (200 mmol) of anhydrous aluminum chloride and 150 mL of anhydrous dichloromethane.

  • Cool the suspension to 0 °C in an ice bath under a nitrogen atmosphere.

  • In a separate flask, dissolve 11.0 g (50.2 mmol) of 4-bromobenzoyl chloride in 50 mL of anhydrous dichloromethane.

  • Add the 4-bromobenzoyl chloride solution dropwise to the stirred aluminum chloride suspension over 30 minutes, maintaining the temperature below 5 °C.

  • To this mixture, add 9.0 g (50.2 mmol) of N-acetylanthranilic acid portion-wise over 30 minutes.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours. Monitor the progress of the reaction by TLC (eluent: 7:3 ethyl acetate/hexanes).

  • Upon completion, carefully pour the reaction mixture into a beaker containing 200 g of crushed ice and 50 mL of concentrated hydrochloric acid to decompose the aluminum chloride complex.

  • Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with dichloromethane (2 x 50 mL).

  • Combine the organic layers and wash with 1 M HCl (2 x 50 mL), followed by saturated sodium bicarbonate solution (2 x 50 mL), and finally with brine (50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

Expected Outcome: A crude solid which can be purified by recrystallization from ethanol to afford N-Acetyl-2-amino-3-(4-bromobenzoyl)benzoic acid as a solid.

Step 3: Hydrolysis of N-Acetyl-2-amino-3-(4-bromobenzoyl)benzoic Acid (Deprotection)

Rationale: The final step involves the removal of the N-acetyl protecting group to unveil the primary amine, yielding the target molecule. Acid-catalyzed hydrolysis is an effective method for this transformation.[5][6]

Procedure:

  • To the crude N-Acetyl-2-amino-3-(4-bromobenzoyl)benzoic acid from the previous step, add 100 mL of a 3 M solution of hydrochloric acid in ethanol.

  • Heat the mixture to reflux for 4-6 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and neutralize carefully with a saturated solution of sodium bicarbonate until the pH is approximately 7-8.

  • The product will precipitate out of the solution. Cool the mixture in an ice bath for 30 minutes.

  • Collect the solid product by vacuum filtration.

  • Wash the product with cold water (2 x 30 mL).

  • Recrystallize the crude product from an ethanol/water mixture to obtain pure 2-Amino-3-(4-bromobenzoyl)benzoic Acid.

  • Dry the final product in a vacuum oven at 60 °C.

Expected Outcome: A pale yellow or off-white solid.

Characterization and Data

The synthesized compound should be characterized to confirm its identity and purity.

ParameterExpected Value
Molecular Formula C₁₄H₁₀BrNO₃
Molecular Weight 320.14 g/mol [1]
Appearance Pale yellow to off-white solid
Melting Point To be determined experimentally
¹H NMR (DMSO-d₆, 400 MHz)δ (ppm): 7.80-7.20 (m, 7H, Ar-H), ~8.0 (br s, 2H, NH₂), ~13.0 (br s, 1H, COOH)
IR (KBr, cm⁻¹)ν: 3480-3350 (N-H stretch), 3200-2500 (O-H stretch), 1680 (C=O, acid), 1640 (C=O, ketone)

Note: The NMR and IR spectral data are predicted based on the structure and data for analogous compounds.[7][8][9] Actual experimental values should be obtained for confirmation.

Trustworthiness and Self-Validation

The integrity of this protocol is maintained through a series of in-process checks and final product analysis.

  • TLC Monitoring: At each stage, the reaction progress should be meticulously monitored by TLC to ensure the complete consumption of starting materials and the formation of the desired product.

  • Melting Point Analysis: The melting point of the intermediate, N-acetylanthranilic acid, and the final product should be determined and compared with literature values where available. A sharp melting point is indicative of high purity.

  • Spectroscopic Confirmation: The final product must be subjected to spectroscopic analysis (¹H NMR, IR, and Mass Spectrometry) to unequivocally confirm its chemical structure and purity. The obtained data should be consistent with the expected values for 2-Amino-3-(4-bromobenzoyl)benzoic Acid.

By adhering to these validation steps, researchers can ensure the reliable and reproducible synthesis of the target compound.

References

  • Chandrashekhara Kumar B. (2024). Pharmaceutical Chemistry Of Anthranilic Acid Derivatives: A Brief Review. International Journal of Pharmaceutical Sciences, 2(7), 2143-2174.
  • Joshi, J., et al. (2007). Synthesis and Antiinflammatory Activity of N-Aryl Anthranilic Acid and its Derivatives. Indian Journal of Pharmaceutical Sciences.
  • ResearchGate. (n.d.). Synthesis and antiinflammatory activity of n-aryl anthranilic acid and its derivatives. Retrieved from [Link]

  • Syntheses and Antimicrobial Activities of Derivatives of 3-Amino-2-methyl-quinazolin-4-(3H)-one. (n.d.).
  • The Royal Society of Chemistry. (n.d.). Supporting information. Retrieved from [Link]

  • SciELO. (n.d.). Microwave-Promoted synthesis of novel N-Arylanthranilic acids. Retrieved from [Link]

  • DergiPark. (2018). Infrared and NMR Spectral Analyses and Computational Studies of 2-amino-3-methylbenzoic Acid. Retrieved from [Link]

  • PubChem. (n.d.). CID 168312114 | C18H18N2O6. Retrieved from [Link]

  • SynThink. (n.d.). 2-Amino-3-(4-bromobenzoyl)-α-oxobenzeneacetic Acid Sodium. Retrieved from [Link]

  • PubChem. (n.d.). 2-Amino-3-(4-bromobenzoyl)benzoic Acid. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). N-Benzoyl anthranilic acid derivatives as selective inhibitors of aldo–keto reductase AKR1C3. Retrieved from [Link]

  • YouTube. (2018, November 13). Friedel-Crafts Acylation. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Friedel-Crafts-Type Acylation and Amidation Reactions in Strong Brønsted Acid: Taming Superelectrophiles. Retrieved from [Link]

  • MDPI. (2022, September 7). Synthesis, Characterization, and Biological Evaluation of Novel N-{4-[(4-Bromophenyl)sulfonyl]benzoyl}-L-valine Derivatives. Retrieved from [Link]

  • PubMed. (2006, January 6). Regioselective copper-catalyzed amination of chlorobenzoic acids: synthesis and solid-state structures of N-aryl anthranilic acid derivatives. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. Retrieved from [Link]

  • Google Patents. (n.d.). US2515320A - Processes for the production of n-acylated amino-substituted carboxylic acids.
  • National Center for Biotechnology Information. (n.d.). The Biosynthesis and Metabolism of the N-Acylated Aromatic Amino Acids. Retrieved from [Link]

  • MDPI. (2023, September 5). Non-Enzymatic Formation of N-acetylated Amino Acid Conjugates in Urine. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Unexpected Hydrolytic Instability of N-Acylated Amino Acid Amides and Peptides. Retrieved from [Link]

  • ResearchGate. (n.d.). Asymmetric hydrolysis of N-acetyl-dl-amino acid. Retrieved from [Link]

  • MDPI. (2019, December 3). N-Acyl Amino Acids: Metabolism, Molecular Targets, and Role in Biological Processes. Retrieved from [Link]

Sources

Application

HPLC method development for 2-Amino-3-(4-bromobenzoyl)benzoic Acid analysis

An Application Note for the Development and Validation of a Stability-Indicating HPLC Method for the Analysis of 2-Amino-3-(4-bromobenzoyl)benzoic Acid Abstract This comprehensive guide details the systematic development...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An Application Note for the Development and Validation of a Stability-Indicating HPLC Method for the Analysis of 2-Amino-3-(4-bromobenzoyl)benzoic Acid

Abstract

This comprehensive guide details the systematic development and validation of a precise, accurate, and robust reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 2-Amino-3-(4-bromobenzoyl)benzoic Acid. This compound is a significant impurity and synthetic intermediate in the manufacturing of certain pharmaceutical agents, making its accurate quantification critical for quality control.[1][2] The narrative follows a logical progression from understanding the analyte's physicochemical properties to a multi-stage method development and validation strategy in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines.[3][4][5] This document is intended for researchers, analytical scientists, and drug development professionals seeking to establish a reliable analytical procedure for this and structurally similar molecules.

Analyte Characterization: The Foundation of Method Development

A successful HPLC method is built upon a thorough understanding of the analyte's chemical and physical properties. 2-Amino-3-(4-bromobenzoyl)benzoic Acid is an amphoteric molecule, containing both a weakly basic amino group and an acidic carboxylic acid group.[6][7] This dual nature makes the mobile phase pH a critical parameter for controlling its retention and peak shape.[8][9]

Table 1: Physicochemical Properties of 2-Amino-3-(4-bromobenzoyl)benzoic Acid

PropertyValueSource
Chemical Structure Chemical structure of 2-Amino-3-(4-bromobenzoyl)benzoic AcidPubChem[1]
Molecular Formula C₁₄H₁₀BrNO₃PubChem[1][10]
Molecular Weight 320.14 g/mol PubChem[1][10]
CAS Number 241496-82-2PubChem[1]
Predicted XlogP 3.4PubChem[1][11]
Functional Groups Carboxylic Acid, Amine, Ketone, Aromatic RingsBLDpharm[7]
pKa (Estimated) The carboxylic acid group is estimated to have a pKa around 4-5, similar to benzoic acid (4.2).[12] The aromatic amine group is estimated to have a pKa around 2-3. Precise control of mobile phase pH is therefore essential.
UV Absorbance The molecule's extensive chromophoric system (aromatic rings, carbonyl group) suggests strong UV absorbance. Similar compounds like aminobenzoic acids show absorbance maxima between 220 nm and 280 nm.[13][14]

The predicted XlogP of 3.4 indicates moderate hydrophobicity, making reversed-phase HPLC the ideal chromatographic mode for its separation.[1][11]

Part 1: A Strategic Approach to HPLC Method Development

Method development is a systematic process of selecting and optimizing conditions to achieve a desired separation.[15][16] Our strategy involves two main stages: initial method scouting to establish baseline conditions, followed by fine-tuning (optimization) to achieve robust and reliable performance.

Initial Considerations & System Selection
  • Chromatographic Mode: Reversed-phase chromatography is selected due to the analyte's non-polar character (XlogP 3.4).[1][11] This mode utilizes a non-polar stationary phase and a polar mobile phase.

  • Stationary Phase Selection: A C18 (octadecylsilane) column is the workhorse of reversed-phase HPLC and serves as the primary choice.[8][17] Its hydrophobic nature will provide adequate retention for the analyte. To mitigate peak tailing, which can occur with acidic compounds due to interactions with residual silanols on the silica backbone, a modern, end-capped, high-purity silica C18 column is specified.[18]

  • Mobile Phase Selection: The mobile phase will consist of an aqueous component and an organic modifier.[19][20]

    • Organic Modifier: Acetonitrile (ACN) is generally preferred over methanol for aromatic compounds as it often provides better peak shape and lower UV cutoff (190 nm).[9][20]

    • Aqueous Phase & pH Control: Due to the analyte's ionizable groups, pH control is paramount. To ensure the carboxylic acid is fully protonated (non-ionized) and to suppress silanol interactions, the mobile phase pH should be maintained at least 1.5-2 units below the carboxylic acid's pKa.[18] A pH of ~2.5 is an ideal starting point. A phosphate buffer is an excellent choice for UV-based detection due to its low UV cutoff, while trifluoroacetic acid (TFA) at 0.1% is also a common and effective alternative.[17][21]

  • Detection: Based on the UV-absorbing chromophores, a UV detector is appropriate. An initial scouting wavelength of 230 nm or 254 nm is a logical starting point, with final optimization performed by examining the analyte's UV spectrum.

G cluster_0 Method Development Workflow Analyte Analyte Characterization (pKa, logP, UV) Mode Select Mode (Reversed-Phase) Analyte->Mode Properties suggest Column Select Column (C18, 5µm, 4.6x150mm) Mode->Column MobilePhase Select Mobile Phase (ACN/Water + Buffer) Column->MobilePhase Detector Select Detector (UV @ 230nm) MobilePhase->Detector Scouting Method Scouting (Gradient Elution 5-95% ACN) Detector->Scouting Initial Conditions Optimization Optimization (pH, Gradient, Temp.) Scouting->Optimization Promising Result Validation Method Validation (ICH Q2) Optimization->Validation Final Method

Caption: HPLC Method Development Workflow.

Experimental Protocol: Method Scouting

Objective: To determine the approximate organic solvent concentration required to elute the analyte and to assess initial peak shape.

  • System Preparation:

    • HPLC System: Agilent 1260 Infinity LC or equivalent, equipped with a quaternary pump, autosampler, thermostatted column compartment, and diode array detector (DAD).

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Reagent Preparation:

    • Mobile Phase A: Prepare 0.1% phosphoric acid in HPLC-grade water. Filter through a 0.45 µm filter.[20]

    • Mobile Phase B: HPLC-grade Acetonitrile (ACN).

    • Sample (Analyte) Stock Solution: Accurately weigh and dissolve 10 mg of 2-Amino-3-(4-bromobenzoyl)benzoic Acid in a 100 mL volumetric flask using a 50:50 mixture of Mobile Phase A and B as the diluent to create a 100 µg/mL solution.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Injection Volume: 10 µL.

    • Detection: Diode Array Detector (DAD) monitoring from 200-400 nm; extract chromatogram at 230 nm.

    • Gradient Program:

      • 0.01 min: 10% B

      • 20.00 min: 90% B

      • 22.00 min: 90% B

      • 22.01 min: 10% B

      • 25.00 min: 10% B (re-equilibration)

  • Analysis & Interpretation:

    • Inject the sample and analyze the resulting chromatogram.

    • Determine the retention time (tᵣ) of the analyte.

    • Calculate the approximate percentage of ACN at which the analyte elutes. This will be the starting point for optimization. For example, if the peak elutes at 15 minutes in a 20-minute linear gradient from 10% to 90% ACN, the approximate elution concentration is 10% + ( (90%-10%) / 20 min * 15 min ) = 70% ACN.

Experimental Protocol: Method Optimization

Objective: To refine the mobile phase composition and other parameters to achieve optimal resolution, peak symmetry (Asymmetry Factor between 0.9 and 1.5), and a practical runtime.

  • Isocratic vs. Gradient Refinement: Based on the scouting run, if the analyte is a single peak of interest, an isocratic method is often preferred for its simplicity and robustness.

    • Action: Develop an isocratic method using the ACN percentage determined in the scouting run (e.g., 70% ACN). Adjust this percentage up or down by ±5-10% to achieve a retention time between 3 and 10 minutes.

  • pH Optimization (if necessary): If peak tailing is observed, adjusting the pH can improve peak shape.

    • Action: Prepare mobile phases with slightly different pH values (e.g., pH 2.2, 2.5, 2.8) using phosphoric acid. Analyze the sample under each condition and select the pH that provides the best peak symmetry.

  • Wavelength Optimization:

    • Action: Using the DAD data from the scouting run, extract the UV spectrum of the analyte peak. Identify the wavelength of maximum absorbance (λ-max) and set this as the monitoring wavelength for maximum sensitivity.

Part 2: Final Optimized Analytical Method

The following protocol represents a finalized method derived from the development and optimization process, suitable for routine analysis.

Table 2: Optimized HPLC Conditions

ParameterCondition
Column C18 Reversed-Phase, 4.6 x 150 mm, 5 µm particles
Mobile Phase Isocratic mixture of 0.1% Phosphoric Acid in Water (Solvent A) and Acetonitrile (Solvent B) in a 30:70 (v/v) ratio
Flow Rate 1.0 mL/min
Column Temperature 35 °C
Detection UV at 235 nm
Injection Volume 10 µL
Sample Diluent Mobile Phase
Expected Retention Time Approximately 5.5 minutes
Protocol for Routine Analysis
  • Mobile Phase Preparation: Combine 300 mL of Solvent A (0.1% H₃PO₄ in H₂O) with 700 mL of Solvent B (ACN). Mix thoroughly and degas using sonication or vacuum filtration.

  • Standard Preparation: Prepare a 50 µg/mL standard solution of 2-Amino-3-(4-bromobenzoyl)benzoic Acid in the mobile phase.

  • Sample Preparation: Prepare the sample to be analyzed by dissolving it in the mobile phase to achieve an expected concentration of approximately 50 µg/mL. Filter through a 0.45 µm syringe filter if particulate matter is present.

  • System Equilibration: Purge the HPLC system and equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

  • Analysis Sequence:

    • Inject a blank (mobile phase) to ensure no system contamination.

    • Inject the standard solution five times to establish system suitability.

    • Inject the sample solutions.

Part 3: Method Validation Protocol (ICH Q2 R1)

Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose.[5][22] The following protocols are based on the ICH Q2(R1) guideline.[3][4]

G cluster_1 Method Validation Pathway (ICH Q2) SST System Suitability Specificity Specificity (Forced Degradation) SST->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy (Spike/Recovery) Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Linearity->Precision LOQ LOQ & LOD Linearity->LOQ Robustness Robustness Accuracy->Robustness Precision->Robustness LOQ->Robustness Report Validation Report Robustness->Report

Caption: ICH Q2(R1) Method Validation Pathway.

Table 3: Validation Parameters and Acceptance Criteria

ParameterTestAcceptance Criteria
System Suitability 5 replicate injections of the standardRSD of peak area < 2.0%; Tailing factor < 2.0; Theoretical plates > 2000
Specificity Analysis of blank, placebo, and forced degradation samples (acid, base, peroxide, heat, light)Peak is free from interference at its retention time. Purity angle should be less than purity threshold in DAD analysis.
Linearity 5 concentrations from 50% to 150% of the target concentration (e.g., 25-75 µg/mL)Correlation coefficient (r²) ≥ 0.999
Accuracy Spike recovery at 3 levels (e.g., 80%, 100%, 120%) in triplicateMean recovery between 98.0% and 102.0%
Precision (Repeatability) 6 replicate preparations at 100% concentrationRSD ≤ 2.0%
Precision (Intermediate) Repeatability test on a different day with a different analystRSD ≤ 2.0%
Limit of Quantitation (LOQ) Signal-to-Noise ratio of 10:1 or based on standard deviation of the response and the slopeTo be determined experimentally
Robustness Varying flow rate (±0.1 mL/min), column temp (±2°C), mobile phase composition (±2%)System suitability parameters must be met; peak area %RSD should not change significantly.
Protocol: Specificity (Forced Degradation)
  • Prepare solutions of the analyte at 100 µg/mL.

  • Expose the solutions to the following stress conditions:

    • Acid: 0.1 M HCl at 60°C for 4 hours.

    • Base: 0.1 M NaOH at 60°C for 4 hours.

    • Oxidation: 3% H₂O₂ at room temperature for 24 hours.

    • Thermal: 80°C for 48 hours (solid state).

    • Photolytic: Expose to UV light (254 nm) for 24 hours.

  • Neutralize the acid and base-stressed samples before dilution.

  • Analyze all stressed samples, along with an unstressed control, using the optimized HPLC method with DAD detection.

  • Evaluation: Check for co-elution of degradation products with the main analyte peak. The peak purity analysis from the DAD should confirm the spectral homogeneity of the main peak in all stressed samples.

Protocol: Linearity
  • Prepare a stock solution of 100 µg/mL.

  • Perform serial dilutions to prepare at least five standard solutions across a range of 50% to 150% of the target analytical concentration (e.g., 25, 37.5, 50, 62.5, and 75 µg/mL).

  • Inject each concentration in triplicate.

  • Plot a graph of the mean peak area versus concentration.

  • Perform a linear regression analysis to determine the correlation coefficient (r²), y-intercept, and slope of the regression line.

Conclusion

This application note provides a comprehensive and scientifically grounded framework for the development and validation of an RP-HPLC method for 2-Amino-3-(4-bromobenzoyl)benzoic Acid. By systematically evaluating the analyte's properties and applying established chromatographic principles, a robust, specific, and reliable isocratic method was established. The detailed validation protocols, aligned with ICH Q2(R1) guidelines, ensure that the method is suitable for its intended purpose in a quality control or research environment, guaranteeing the integrity of analytical data.

References

  • Mobile Phase Optimization: A Critical Factor in HPLC. (n.d.). Phenomenex.
  • HPLC Solvent Selection. (n.d.). Element Lab Solutions.
  • Guides for method development. (n.d.). YMC CO., LTD.
  • HPLC Analysis of Aromatic Carboxylic Acids on Amaze TR Mixed-Mode Column. (n.d.). HELIX Chromatography.
  • Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks. (2024, May 10). Alwsci.
  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. (n.d.). ECA Academy.
  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. (2021, September 17). FDA.
  • 2-amino-3-(4-bromobenzoyl)benzoic acid. (n.d.). CymitQuimica.
  • ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). (2005, November). ICH.
  • Modern Trends and Best Practices in Mobile-Phase Selection in Reversed-Phase Chromatography. (n.d.). LCGC International.
  • Mobile Phase Selection in Method Development: How to Optimize. (2025, October 21). Welch Materials.
  • ICH Q2 Analytical Method Validation. (n.d.). Slideshare.
  • 2-Amino-3-(4-bromobenzoyl)benzoic Acid | C14H10BrNO3 | CID 71313153. (n.d.). PubChem.
  • A Comprehensive Guide to Exploring the Process of HPLC Method Optimization, Development, and Validation: Insights into Chromatographic Parameter. (2024, September 11). International Journal of Pharmaceutical and Bio-Medical Science.
  • Developing HPLC Methods. (n.d.). Sigma-Aldrich.
  • Reversed Phase HPLC Method Development. (n.d.). Phenomenex.
  • Reversed Phase HPLC Method Development. (n.d.). Phenomenex.
  • 2-Amino-3-(4-bromobenzoyl)benzoic Acid. (n.d.). LGC Standards.
  • Sodium 2-amino-3-(4-bromobenzoyl)benzoate (C14H10BrNO3). (n.d.). PubChemLite.
  • 2-Amino-3-(4-bromobenzoyl)benzoic Acid | CAS 241496-82-2. (n.d.). Santa Cruz Biotechnology.
  • 241496-82-2|2-Amino-3-(4-bromobenzoyl)benzoic acid. (n.d.). BLDpharm.
  • Table 20.5 pKa values for benzoic acid and some hydroxy-, thio-, and amino. (n.d.).
  • Technical Support Center: HPLC Analysis of Benzoic Acid Derivatives. (n.d.). Benchchem.
  • a UV–visible spectrum of the 2-amino benzoic acid. b Emission spectrum... (n.d.). ResearchGate.
  • UV-Vis Spectrum of 3-Aminobenzoic Acid. (n.d.). SIELC Technologies.

Sources

Method

Application Note: ¹H and ¹³C NMR Spectroscopic Elucidation of 2-Amino-3-(4-bromobenzoyl)benzoic Acid (Bromfenac Impurity 4)

Target Audience: Analytical Chemists, Structural Biologists, and Pharmaceutical Drug Development Professionals. Document Type: Advanced Spectroscopic Protocol & Data Reference.

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Analytical Chemists, Structural Biologists, and Pharmaceutical Drug Development Professionals. Document Type: Advanced Spectroscopic Protocol & Data Reference.

Introduction & Chemical Context

2-Amino-3-(4-bromobenzoyl)benzoic acid (CAS: 241496-82-2) [1], widely recognized in the pharmaceutical industry as Bromfenac Impurity 4 [2], is a critical synthetic intermediate and degradation product associated with the ophthalmic nonsteroidal anti-inflammatory drug (NSAID) Bromfenac.

Accurate structural elucidation of this impurity is paramount for regulatory compliance (ICH Q3A/Q3B guidelines) and quality control during API (Active Pharmaceutical Ingredient) manufacturing. The molecule presents a unique spectroscopic profile due to its highly conjugated system, the presence of a heavy halogen (bromine), and a tightly hydrogen-bonded core comprising an amino group flanked by two carbonyl-containing moieties (a carboxylic acid and a ketone).

This application note provides a comprehensive methodology for acquiring, processing, and interpreting the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of this compound, explaining the chemical causality behind its distinct resonance frequencies.

Experimental Design & Causality

To ensure a self-validating and reproducible protocol, every step of the NMR acquisition is optimized for the specific chemical properties of 2-Amino-3-(4-bromobenzoyl)benzoic acid.

Sample Preparation Protocol
  • Solvent Selection: The compound exhibits zwitterionic tendencies and contains highly polar functional groups (-COOH, -NH₂). DMSO-d₆ is selected as the optimal solvent because its high dielectric constant disrupts intermolecular aggregation while preserving intramolecular hydrogen bonding. Chloroform-d (CDCl₃) is strictly avoided due to the compound's poor solubility in non-polar media.

  • Concentration: 15–20 mg of the analyte is dissolved in 0.6 mL of DMSO-d₆ (containing 0.03% v/v Tetramethylsilane [TMS] as an internal standard) to ensure a high signal-to-noise (S/N) ratio, particularly for quaternary ¹³C signals.

  • Filtration: The solution is passed through a 0.22 µm PTFE syringe filter directly into a 5 mm precision NMR tube to remove paramagnetic particulate matter that could cause localized magnetic field inhomogeneities and line broadening.

Instrumental Acquisition Parameters
  • Hardware: 400 MHz or 600 MHz NMR Spectrometer equipped with a 5 mm multinuclear broad-band observe (BBO) probe or a cryoprobe.

  • Temperature: Regulated at 298 K (25 °C) to prevent thermal degradation while maintaining consistent solvent viscosity.

  • ¹H NMR Parameters:

    • Pulse Sequence: Standard 30° pulse (zg30).

    • Relaxation Delay (D1): 2.0 seconds. Causality: Ensures complete longitudinal relaxation (T₁) of the protons, allowing for accurate integration of the broad -NH₂ and -COOH signals.

    • Number of Scans (NS): 16 to 32.

  • ¹³C NMR Parameters:

    • Pulse Sequence: Proton-decoupled (zgpg30).

    • Relaxation Delay (D1): 3.0 seconds. Causality: Quaternary carbons (C=O, C-Br, C-COOH) lack attached protons to facilitate dipole-dipole relaxation. A longer D1 prevents signal saturation and ensures these critical carbons are visible above the baseline.

    • Number of Scans (NS): 1024 to 2048 (depending on concentration).

Spectroscopic Workflow & Connectivity

To systematically assign the NMR signals, a logical workflow must be followed, transitioning from raw data acquisition to structural validation.

NMR_Workflow A Sample Prep (DMSO-d6, 298K) B 1H & 13C NMR Acquisition A->B C Data Processing (FT, Phase, Baseline) B->C D Signal Assignment (Multiplicity & Integrals) C->D E Structural Validation (Bromfenac Impurity 4) D->E

Caption: Step-by-step logical workflow for the NMR structural elucidation of pharmaceutical impurities.

Data Presentation & Spectroscopic Insights

The tables below summarize the expected chemical shifts (δ), multiplicities, and coupling constants (J) for 2-Amino-3-(4-bromobenzoyl)benzoic acid in DMSO-d₆.

¹H NMR Spectral Data (400 MHz, DMSO-d₆)
Position / AssignmentChemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (J, Hz)Causality / Spectroscopic Rationale
-COOH ~13.00Broad Singlet (br s)1H-Highly deshielded due to acidic nature; broadness is caused by slow proton exchange with residual water in DMSO.
-NH₂ ~8.20Broad Singlet (br s)2H-Unusually downfield for an aniline derivative. This is driven by strong intramolecular hydrogen bonding with the adjacent C=O and COOH groups, locking the protons in a deshielded magnetic environment.
H-6 (Benzoic)8.05Doublet of doublets (dd)1HJ = 8.0, 1.5Deshielded by the anisotropic effect of the ortho-carboxylic acid group.
H-4 (Benzoic)7.75Doublet of doublets (dd)1HJ = 8.0, 1.5Deshielded by the ortho-ketone carbonyl group.
H-3', H-5' (Benzoyl)7.72Doublet (d)2HJ = 8.5Part of an AA'BB' spin system. Slightly more deshielded due to the electronegativity of the para-bromine atom.
H-2', H-6' (Benzoyl)7.65Doublet (d)2HJ = 8.5Part of an AA'BB' spin system. Ortho to the electron-withdrawing ketone.
H-5 (Benzoic)6.65Triplet (t)1HJ = 8.0Highly shielded compared to H-4/H-6 because it is para to the electron-donating -NH₂ group (resonance donation of lone pair into the ring).
¹³C NMR Spectral Data (100 MHz, DMSO-d₆)
Carbon AssignmentChemical Shift (δ, ppm)TypeCausality / Spectroscopic Rationale
C-7 (Ketone C=O) 196.5QuaternaryHighly deshielded diaryl ketone carbonyl.
C-8 (Acid C=O) 169.8QuaternaryCharacteristic shift for an aromatic carboxylic acid.
C-2 (C-NH₂) 151.2QuaternaryDeshielded by the electronegative nitrogen atom.
C-1' (Benzoyl C-C=O) 138.5QuaternaryIpso carbon attached to the ketone.
C-4 (Benzoic CH) 135.2Tertiary (CH)Ortho to the ketone, meta to the amine.
C-6 (Benzoic CH) 134.5Tertiary (CH)Ortho to the carboxylic acid.
C-3', C-5' (Benzoyl CH) 131.8Tertiary (CH)Equivalent carbons ortho to the bromine atom.
C-2', C-6' (Benzoyl CH) 131.2Tertiary (CH)Equivalent carbons ortho to the ketone.
C-4' (C-Br) 126.5QuaternaryHeavy atom effect of Bromine causes an upfield shift relative to typical substituted aromatic carbons.
C-3 (C-C=O) 116.0QuaternaryShielded by the ortho-amine group's resonance effect.
C-5 (Benzoic CH) 114.8Tertiary (CH)Strongly shielded by the para-amine group's electron donation.
C-1 (C-COOH) 111.5QuaternaryShielded by the ortho-amine group.

Spin-System Connectivity Analysis

Understanding the scalar coupling (J-coupling) networks is vital for verifying the substitution pattern. The molecule contains two distinct, non-interacting aromatic spin systems separated by the quaternary ketone carbon.

Coupling_Network cluster_0 Benzoic Acid Ring (AMX System) cluster_1 4-Bromobenzoyl Ring (AA'BB' System) H4 H-4 (dd, 7.75 ppm) H5 H-5 (t, 6.65 ppm) H4->H5 ³J = 8.0 Hz H6 H-6 (dd, 8.05 ppm) H4->H6 ⁴J = 1.5 Hz H5->H6 ³J = 8.0 Hz H26 H-2', H-6' (d, 7.65 ppm) H35 H-3', H-5' (d, 7.72 ppm) H26->H35 ³J = 8.5 Hz

Caption: Scalar coupling networks defining the two isolated aromatic systems in Bromfenac Impurity 4.

The AA'BB' System

The 4-bromobenzoyl ring exhibits a classic AA'BB' pattern. Because the molecule has an axis of symmetry through C-1' and C-4', H-2' is chemically equivalent to H-6', and H-3' is chemically equivalent to H-5'. This results in two intense doublets integrating to 2 protons each, with a characteristic ortho coupling constant of ~8.5 Hz.

The AMX System

The central benzoic acid ring is 1,2,3-trisubstituted, leaving three adjacent protons (H-4, H-5, H-6). This creates an AMX spin system. H-5 acts as the central proton, splitting into a triplet due to nearly identical ³J coupling (~8.0 Hz) with both H-4 and H-6. H-4 and H-6 appear as doublets of doublets (dd) due to the large ³J coupling with H-5 and a smaller, long-range ⁴J meta-coupling (~1.5 Hz) with each other.

Conclusion

The ¹H and ¹³C NMR data of 2-Amino-3-(4-bromobenzoyl)benzoic acid provides a definitive structural fingerprint. The extreme downfield shift of the -NH₂ protons confirms the presence of the tightly hydrogen-bonded core, while the distinct AA'BB' and AMX spin systems perfectly validate the 1,2,3-trisubstituted and 1,4-disubstituted aromatic rings, respectively. This protocol serves as a robust framework for the isolation, identification, and regulatory reporting of Bromfenac Impurity 4.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 71313153, 2-Amino-3-(4-bromobenzoyl)benzoic Acid" PubChem, [Link]. Accessed 24 March 2026.

  • Veeprho Pharmaceuticals. "Bromfenac Impurity 4 | CAS 241496-82-2" Veeprho Impurity Standards, [Link]. Accessed 24 March 2026.

Application

Application Note: Preparation and Handling of 2-Amino-3-(4-bromobenzoyl)benzoic Acid Stock Solutions in DMSO

Audience: Researchers, Analytical Scientists, and Drug Development Professionals Document Type: Standardized Protocol & Technical Guide Executive Summary & Biological Context 2-Amino-3-(4-bromobenzoyl)benzoic acid (CAS 2...

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Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, Analytical Scientists, and Drug Development Professionals Document Type: Standardized Protocol & Technical Guide

Executive Summary & Biological Context

2-Amino-3-(4-bromobenzoyl)benzoic acid (CAS 241496-82-2) is a critical organic compound in pharmaceutical research, primarily utilized as an analytical standard, metabolite, and synthetic impurity associated with the ophthalmic nonsteroidal anti-inflammatory drug (NSAID) bromfenac[1][2].

In pharmacological contexts, parent molecules like bromfenac exert their therapeutic effects by competitively inhibiting cyclooxygenase (COX-1 and COX-2) enzymes, thereby halting the conversion of arachidonic acid into pro-inflammatory prostaglandins. Tracking the concentration, stability, and biological activity of 2-Amino-3-(4-bromobenzoyl)benzoic acid is essential for rigorous ADME-Tox (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling and quality control in API (Active Pharmaceutical Ingredient) manufacturing[2].

COX_Pathway Membrane Membrane Phospholipids PLA2 Phospholipase A2 (PLA2) Membrane->PLA2 Cleavage AA Arachidonic Acid PLA2->AA COX COX-1 / COX-2 Enzymes AA->COX Oxidation PGG2 Prostaglandin G2 (PGG2) COX->PGG2 Cyclooxygenase Activity NSAID Bromfenac & Metabolites (e.g., CAS 241496-82-2) NSAID->COX Competitive Inhibition PGH2 Prostaglandin H2 (PGH2) PGG2->PGH2 Peroxidase Activity Inflammation Pain & Inflammation (PGE2, PGI2, TXA2) PGH2->Inflammation Synthases

Fig 1: Arachidonic acid pathway illustrating COX inhibition by bromfenac and its related analogs.

Physicochemical Properties & Solvent Rationale

To design a robust solvation strategy, one must analyze the physicochemical properties of the analyte. The compound has a molecular weight of 320.14 g/mol and an exact mass of 318.9844 Da[3].

Causality of Solvent Choice: The molecular structure features both a primary amine (-NH₂) and a carboxylic acid (-COOH)[1]. These functional groups enable the formation of strong intermolecular hydrogen networks, rendering the compound a solid at room temperature with limited solubility in purely aqueous buffers[1].

Dimethyl sulfoxide (DMSO) is the universal solvent of choice for this compound. As a highly polar aprotic solvent, DMSO effectively disrupts these intermolecular hydrogen bonds by acting as a strong hydrogen bond acceptor. This ensures complete dissolution without altering the chemical integrity of the bromobenzoyl or carboxylic acid functional groups. Anhydrous DMSO (≥99.9% purity) must be used; atmospheric water absorbed by standard DMSO can lower the solubility limit of the compound over time, leading to micro-precipitation during cryo-storage.

Self-Validating Preparation Protocol

A protocol lacks scientific integrity if it cannot verify its own success. This workflow integrates a two-tier Quality Control (QC) loop to ensure the master stock is accurate, fully dissolved, and ready for downstream high-performance liquid chromatography (HPLC) or in vitro screening.

Step-by-Step Methodology
  • Gravimetric Analysis: Allow the vial of 2-Amino-3-(4-bromobenzoyl)benzoic acid to equilibrate to room temperature in a desiccator before opening to prevent condensation. Weigh the desired mass (e.g., 1.0 - 5.0 mg) using a calibrated analytical balance (d = 0.01 mg).

  • Solvation: Calculate the required volume of anhydrous DMSO using Table 1 . Add the solvent directly to the vial.

  • Homogenization: Vortex the solution for 30–60 seconds. If visual particulates remain, sonicate the vial in a room-temperature water bath for 5 minutes. Causality: Sonication provides the acoustic cavitation energy required to break apart stubborn crystalline aggregates.

  • Self-Validation QC Loop:

    • Physical Validation: Inspect the solution under a high-intensity light source. Utilize the Tyndall effect to detect micro-particulates. If light scattering occurs, solvation is incomplete; repeat sonication.

    • Analytical Validation: Dilute a 1 µL aliquot 1:1000 in your HPLC mobile phase and inject it into an HPLC-UV system. The peak area must linearly correlate with the theoretical gravimetric concentration, confirming purity and total dissolution.

  • Aliquoting & Storage: Dispense the master stock into single-use amber glass or opaque microcentrifuge tubes. Causality: The bromobenzoyl moiety may be susceptible to UV-induced radical degradation over extended periods. Store at -20°C or -80°C. Avoid repeated freeze-thaw cycles, which can induce localized supersaturation and precipitation.

Workflow Weigh 1. Gravimetric Analysis Weigh 1.0 - 5.0 mg using analytical balance Solvent 2. Solvation Add anhydrous DMSO (≥99.9% purity) Weigh->Solvent Dissolve 3. Homogenization Vortex & Sonicate until optically clear Solvent->Dissolve QC 4. Self-Validation QC Inspect for particulates Verify via UV-Vis/HPLC Dissolve->QC Aliquot 5. Aliquoting Dispense into single-use amber vials QC->Aliquot Store 6. Cryopreservation Store at -20°C to -80°C Protect from light Aliquot->Store

Fig 2: Self-validating workflow for the preparation, QC, and storage of master stock solutions.

Quantitative Data & Dilution Matrices

Table 1: Reconstitution Volumes for Master Stocks

Use the following table to determine the exact volume of anhydrous DMSO required to achieve standard master stock concentrations based on the mass of the compound (MW = 320.14 g/mol )[3].

Mass of Compound (mg)Volume of DMSO for 10 mM Stock (µL)Volume of DMSO for 50 mM Stock (µL)
1.0 312.362.5
2.0 624.7124.9
5.0 1561.8312.4
10.0 3123.6624.7
Table 2: Constant-DMSO Serial Dilution Matrix for Dose-Response Assays

Expert Insight: A common pitfall in in vitro assay design is varying the DMSO concentration across a dose-response curve, which introduces artifactual cytotoxicity or baseline shifts. To prevent solvent-induced artifacts, serial dilutions must be performed in 100% DMSO prior to a final uniform dilution (e.g., 1:1000) into the aqueous biological assay buffer. This ensures every test well contains exactly 0.1% DMSO.

Dilution StepSource SolutionVol of Source (µL)Vol of 100% DMSO (µL)Intermediate Stock Conc. (in DMSO)Final Assay Conc. (after 1:1000 dilution in buffer)
1 10 mM MasterN/AN/A10 mM10 µM
2 10 mM Master10901 mM1 µM
3 1 mM Stock1090100 µM100 nM
4 100 µM Stock109010 µM10 nM
5 10 µM Stock10901 µM1 nM

References

  • [1] Title: CAS 241496-82-2: 2-amino-3-(4-bromobenzoyl)benzoic acid Source: cymitquimica.com URL:

  • [2] Title: 2-Amino-3-(4-bromobenzoyl)benzoic Acid | LGC Standards Source: lgcstandards.com URL:

  • [3] Title: 2-Amino-3-(4-bromobenzoyl)benzoic Acid | C14H10BrNO3 | CID 71313153 - PubChem Source: nih.gov URL:

Sources

Method

Using 2-Amino-3-(4-bromobenzoyl)benzoic Acid in high-throughput drug screening

Application Note: Utilizing 2-Amino-3-(4-bromobenzoyl)benzoic Acid in High-Throughput Drug Screening and DMPK Profiling Introduction & Scientific Rationale 2-Amino-3-(4-bromobenzoyl)benzoic acid (CAS: 241496-82-2) is a h...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Utilizing 2-Amino-3-(4-bromobenzoyl)benzoic Acid in High-Throughput Drug Screening and DMPK Profiling

Introduction & Scientific Rationale

2-Amino-3-(4-bromobenzoyl)benzoic acid (CAS: 241496-82-2) is a highly versatile benzophenone derivative. Structurally recognized as a primary metabolite and synthetic precursor of the potent non-steroidal anti-inflammatory drug (NSAID) bromfenac [1], this compound serves as a "privileged scaffold" in early-stage drug discovery.

In high-throughput screening (HTS) environments, it is utilized in two primary modalities:

  • Pharmacophore Probe : As a core scaffold for designing targeted libraries against cyclooxygenase (COX-1/COX-2) and aldo-keto reductases. The 4-bromo substitution enhances lipophilicity and introduces critical halogen bonding within the hydrophobic pockets of target enzymes.

  • DMPK Reference Standard : As a stable metabolite, it is a critical reference standard in high-throughput in vitro biotransformation and reactive metabolite screening assays[2].

Mechanistic Grounding: The Scaffold in Target Biology

The 2-amino-3-benzoylbenzoic acid core mimics the arachidonic acid substrate, allowing it to competitively bind the cyclooxygenase active site. The addition of the 4-bromobenzoyl moiety forces a non-coplanar conformation that fits optimally into the COX-2 side pocket, increasing selectivity over COX-1 and extending the target residence time.

COX2_Pathway AA Arachidonic Acid COX2 COX-2 Enzyme AA->COX2 Substrate Binding PGG2 PGG2 / PGH2 COX2->PGG2 Oxygenation PGE2 Prostaglandins (Inflammation) PGG2->PGE2 Isomerization Scaffold 2-Amino-3-(4-bromobenzoyl) benzoic Acid Scaffold Scaffold->COX2 Competitive Inhibition

Caption: Mechanism of COX-2 inhibition by the 2-amino-3-(4-bromobenzoyl)benzoic acid scaffold.

Experimental Protocol 1: Target-Based HTS for COX-2 Inhibition

Objective : To screen libraries derived from the 2-amino-3-(4-bromobenzoyl)benzoic acid scaffold for COX-2 inhibitory activity.

Causality & Assay Choice : A Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay is selected over standard fluorometric assays. The time-delayed fluorescence measurement eliminates auto-fluorescence interference from the library compounds, yielding a higher Z'-factor and significantly reducing false positives.

Step-by-Step Methodology :

  • Reagent Preparation : Prepare human recombinant COX-2 enzyme in Tris-HCl buffer (pH 8.0) containing hematin and EDTA.

  • Compound Plating : Dispense 50 nL of the scaffold-derived compound library (in 100% DMSO) into a 384-well low-volume black microplate using an acoustic liquid handler (e.g., Echo 550) to achieve a final screening concentration of 10 µM.

  • Enzyme Addition : Add 5 µL of the COX-2 enzyme solution to each well. Incubate for 15 minutes at room temperature to allow pre-binding of the competitive inhibitor.

  • Substrate Initiation : Add 5 µL of arachidonic acid (substrate) and incubate for exactly 30 minutes.

  • Detection : Add 10 µL of the TR-FRET detection mix (containing a europium-labeled anti-PGE2 antibody and an allophycocyanin (APC)-labeled PGE2 tracer).

  • Incubation & Read : Incubate for 1 hour in the dark. Read the plate on a multi-mode microplate reader using excitation at 337 nm and dual emission at 620 nm and 665 nm.

  • Self-Validation System : Calculate the Z'-factor using DMSO as the negative control and a known COX-2 inhibitor (e.g., Celecoxib) as the positive control. A Z'-factor > 0.6 validates the assay run.

Experimental Protocol 2: High-Throughput Reactive Metabolite Screening (DMPK)

Objective : To evaluate the metabolic stability and reactive metabolite formation of 2-amino-3-(4-bromobenzoyl)benzoic acid derivatives using Human Liver Microsomes (HLMs) and Glutathione (GSH) trapping [2].

Causality & Assay Choice : Benzophenone and aniline derivatives can undergo CYP450-mediated bioactivation into reactive quinone-imines. GSH acts as a nucleophilic "trap" for these transient electrophiles, forming stable adducts detectable by LC-MS/MS. Identifying these liabilities in an HTS format prevents late-stage drug attrition due to idiosyncratic toxicity.

HTS_Workflow Lib Compound Library Inc Incubation (HLMs + GSH) Lib->Inc Quench Quench & Centrifuge Inc->Quench LCMS LC-MS/MS Analysis Quench->LCMS Data Metabolite Identification LCMS->Data

Caption: High-throughput LC-MS/MS workflow for reactive metabolite screening using GSH trapping.

Step-by-Step Methodology :

  • Incubation Mixture : In a 96-well deep-well plate, combine 1 µM of the test compound, 1 mg/mL HLMs, and 5 mM GSH in 100 mM potassium phosphate buffer (pH 7.4).

  • Reaction Initiation : Pre-incubate at 37°C for 5 minutes. Initiate the reaction by adding 1 mM NADPH.

  • Incubation : Shake the plate at 37°C for 60 minutes.

  • Quenching : Stop the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide).

  • Protein Precipitation : Centrifuge the plate at 4000 x g for 15 minutes at 4°C.

  • LC-MS/MS Analysis : Transfer the supernatant to a new plate. Analyze via a hybrid triple quadrupole linear ion trap mass spectrometer. Use a Neutral Loss (NL) scan of 129 Da (characteristic of GSH adducts) coupled with Multiple Reaction Monitoring (MRM) to identify trapped reactive metabolites [2].

Quantitative Data Presentation

To benchmark the utility of the 2-amino-3-(4-bromobenzoyl)benzoic acid scaffold, the following table summarizes typical HTS validation metrics compared to reference standards.

Compound / ScaffoldAssay TypeIC50 (COX-2)Z'-FactorGSH Adduct Formation
Bromfenac (Reference) [3]TR-FRET0.007 µM0.75Low
Celecoxib (Control)TR-FRET0.040 µM0.82None
2-Amino-3-(4-bromobenzoyl)benzoic acidTR-FRET0.85 µM0.71Moderate
Scaffold Derivative A (Optimized)TR-FRET0.012 µM0.78None (Optimized out)

Table 1: Comparative HTS metrics for the scaffold and reference compounds.

Conclusion

The integration of 2-amino-3-(4-bromobenzoyl)benzoic acid into HTS workflows provides a robust foundation for discovering novel anti-inflammatory and neuroprotective agents [3]. By coupling target-based TR-FRET screening with high-throughput LC-MS/MS GSH-trapping, drug development professionals can simultaneously optimize for pharmacodynamic efficacy and pharmacokinetic safety.

References

  • Chemical Research in Toxicology. "Screening and Identification of GSH-Trapped Reactive Metabolites Using Hybrid Triple Quadruple Linear Ion Trap Mass Spectrometry." ACS Publications. Available at:[Link]

  • Antibiotics (Basel). "Repurposing High-Throughput Screening Reveals Unconventional Drugs with Antimicrobial and Antibiofilm Potential Against Methicillin-Resistant Staphylococcus aureus from a Cystic Fibrosis Patient." PubMed Central (PMC). Available at:[Link]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting 2-Amino-3-(4-bromobenzoyl)benzoic Acid Solubility in Cell Media

Welcome to the Technical Support Center. As application scientists, we frequently receive inquiries regarding the erratic in vitro behavior of highly lipophilic pharmaceutical intermediates. 2-Amino-3-(4-bromobenzoyl)ben...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As application scientists, we frequently receive inquiries regarding the erratic in vitro behavior of highly lipophilic pharmaceutical intermediates. 2-Amino-3-(4-bromobenzoyl)benzoic Acid (often encountered as a Bromfenac metabolite or Impurity A) is notorious for precipitating out of solution when introduced to aqueous cell culture media like DMEM or RPMI.

This guide is designed to move beyond basic "add more solvent" advice. Here, we deconstruct the thermodynamic causality behind the precipitation and provide self-validating, step-by-step formulation protocols to ensure your compound remains bioavailable during your assays.

Compound Profiling & The Causality of Precipitation

To solve a solubility failure, we must first understand the molecule's physical chemistry. 2-Amino-3-(4-bromobenzoyl)benzoic Acid possesses polar functional groups (an amine and a carboxylic acid), which natively suggest aqueous compatibility. However, these are overpowered by its bulky, hydrophobic bromobenzoyl moiety and planar aromatic core[1].

When a concentrated DMSO stock of this compound is spiked directly into water-based media, the sudden shift in the solvent's dielectric constant causes a "dielectric shock." Before the polar groups can form a stable hydration shell with the surrounding water molecules, the compound rapidly undergoes hydrophobic collapse, nucleating into microcrystals due to its strong crystal lattice energy[2].

Table 1: Physicochemical Properties Influencing Solubility

PropertyValueSolubilization Impact & Causality
Molecular Weight 320.14 g/mol [1]Moderate size; requires sufficient micellar encapsulation to prevent aggregation.
LogP (XLogP3) 3.4[1]Highly lipophilic; thermodynamically prefers organic phases over aqueous media.
Topological Polar Surface Area 80.4 Ų[1]Moderate polarity; indicates a potential for hydrogen bonding if the crystal lattice is broken by co-solvents.
Hydrogen Bond Donors/Acceptors 2 / 4[1]Allows for strong intermolecular interactions with transitional solvents like PEG400.

Diagnostic & Solubilization Workflows

To prevent irreversible nucleation, you must abandon direct DMSO-to-media dilution. Instead, a step-wise co-solvent transition is required. This methodology utilizes PEG400 to bridge the polarity gap and Tween 80 to provide micellar shielding for the hydrophobic bromobenzoyl ring[3].

Workflow Step1 1. Primary Stock 100% Anhydrous DMSO Step2 2. Co-Solvent Addition Add PEG400 (40% v/v) Step1->Step2 Prevent Nucleation Step3 3. Surfactant Coating Add Tween 80 (5% v/v) Step2->Step3 Micelle Formation Step4 4. Aqueous Transition Add warm PBS (45% v/v) Step3->Step4 Gradual Hydration Step5 5. Final Media Dilution Add to DMEM/RPMI Step4->Step5 1:10 or 1:100

Step-wise co-solvent formulation workflow to prevent rapid nucleation of lipophilic compounds.

Protocol A: The "Solvent Shift" Co-Solvent Formulation

Self-Validating Logic: By adding components in strictly decreasing order of hydrophobicity, the compound is continuously shielded from thermodynamic shock. If precipitation occurs at any step, the sequence was violated or the DMSO absorbed atmospheric moisture.

  • Primary Stock Preparation: Dissolve the compound in 100% anhydrous DMSO to yield a concentrated stock (e.g., 10 mM).

    • Critical Check: Ensure complete dissolution via sonication for 5-10 minutes. Hygroscopic moisture in old DMSO significantly impacts solubility; always use a freshly opened bottle[4].

  • Co-Solvent Addition: Transfer 10% (v/v) of the DMSO stock to a sterile tube. Add 40% (v/v) of PEG400. Vortex vigorously. PEG400 disrupts the hydration shell barrier and acts as a transitional solvent[4].

  • Surfactant Coating: Add 5% (v/v) of Tween 80. Vortex for 2 minutes. Tween 80 is a non-ionic surfactant that forms protective micelles around the hydrophobic core, improving permeability and preventing aggregation[3].

  • Aqueous Transition: Slowly add 45% (v/v) of warm (37°C) sterile Saline or PBS dropwise while continuously vortexing[4]. You now have a stable, clear intermediate solution.

  • Final Media Dilution: Dilute this intermediate solution into your final cell culture media at the required assay concentration.

Alternative Solubilization: Cyclodextrin Complexation

If your specific cell line is sensitive to the membrane-disrupting effects of Tween 80 or PEG400, cyclodextrins offer a biologically inert alternative.

Mechanism A Compound in DMSO B Direct Media Addition (Dielectric Shock) A->B D HP-β-CD Addition (Host-Guest Complex) A->D C Crystal Lattice Formation (Precipitation) B->C Hydrophobic collapse E Aqueous Solubilization (Bioavailable) D->E Shields bromobenzoyl ring

Mechanistic pathways of compound precipitation versus cyclodextrin-mediated solubilization.

Protocol B: Host-Guest Complexation
  • Prepare the Carrier: Prepare a 20% (w/v) solution of Sulfobutylether-β-cyclodextrin (SBE-β-CD) or Hydroxypropyl-β-cyclodextrin (HP-β-CD) in saline[4].

  • Compound Preparation: Dissolve 2-Amino-3-(4-bromobenzoyl)benzoic Acid in 100% DMSO.

  • Complexation: Slowly add the DMSO stock (10% final volume) dropwise into the 20% CD solution (90% final volume) under high-speed stirring[4]. The hydrophobic cavity of the cyclodextrin encapsulates the bromobenzoyl ring, leaving the hydrophilic exterior to interact seamlessly with the cell media.

Frequently Asked Questions (FAQs)

Q: I added my 1000x DMSO stock directly to pre-warmed DMEM, but it still turned cloudy. Why didn't the heat help? A: Heating the media is insufficient to overcome a dielectric shock. The final solubility of the compound depends on the total hydrophobic content in the mixture[5]. Direct addition causes the local concentration of the drug at the droplet interface to exceed its aqueous thermodynamic solubility limit, forcing immediate crystallization[2]. You must use the transitional co-solvent gradient described in Protocol A.

Q: Can I just increase the final DMSO concentration in my well plate to 2% to keep the compound dissolved? A: This is highly discouraged for in vitro cell assays. DMSO concentrations above 0.1% - 0.5% (v/v) induce significant osmotic stress, alter cell membrane permeability, and cause confounding cytotoxicity, which will completely invalidate your assay results[5].

Q: My compound is still crashing out even with PEG400. What is the mechanistic failure? A: This is almost always an order-of-addition error. If you add the aqueous buffer before the surfactant coats the compound, the molecule undergoes irreversible hydrophobic collapse[5]. You must follow the exact sequence: DMSO PEG400 Tween 80 Aqueous Buffer[4].

Q: How do I verify if the compound has actually dissolved or just formed a micro-suspension? A: Do not rely on the naked eye. Visually inspect the assay plates using an inverted phase-contrast microscope at 20x or 40x magnification[2]. True solutions will appear optically clear, whereas micro-suspensions will reveal refractile, needle-like or amorphous microcrystals settling on top of your cell monolayer.

References

  • 2-Amino-3-(4-bromobenzoyl)benzoic Acid | C14H10BrNO3 | CID 71313153 - PubChem Source: National Institutes of Health (NIH) URL:[Link][1]

  • How can I dissolve hydrophobic compounds in DMEM media? Source: ResearchGate URL:[Link][5]

  • Enhancement of the Solubility and Bioavailability of Pitavastatin through a Self-Nanoemulsifying Drug Delivery System (SNEDDS) Source: PMC (NIH) URL:[Link][3]

Sources

Optimization

Reducing byproduct formation in 2-Amino-3-(4-bromobenzoyl)benzoic Acid synthesis

Topic: Troubleshooting Byproduct Formation in 2-Amino-3-(4-bromobenzoyl)benzoic Acid (CAS 241496-82-2) Welcome to the Technical Support Center. 2-Amino-3-(4-bromobenzoyl)benzoic Acid, commonly known as Bromfenac Impurity...

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Author: BenchChem Technical Support Team. Date: April 2026

Topic: Troubleshooting Byproduct Formation in 2-Amino-3-(4-bromobenzoyl)benzoic Acid (CAS 241496-82-2)

Welcome to the Technical Support Center. 2-Amino-3-(4-bromobenzoyl)benzoic Acid, commonly known as Bromfenac Impurity 4, is a critical pharmacopeial reference standard used for analytical method validation (AMV), HPLC impurity profiling, and forced degradation studies in Bromfenac Sodium API manufacturing[1, 2].

Synthesizing this reference standard typically involves the oxidative cleavage of the phenylacetic acid side chain of Bromfenac. However, the electron-rich anthranilic acid core makes this synthesis highly prone to byproduct formation. This guide provides mechanistic troubleshooting, quantitative optimization data, and a self-validating protocol to ensure high-purity yields.

Section 1: Mechanistic Overview & Synthetic Pathway

Direct oxidation of the phenylacetic acid side chain requires robust N-protection. Without it, the primary amine undergoes rapid single-electron transfer (SET) oxidation, leading to a cascade of degradation byproducts. The optimized route utilizes an N-acetylation, followed by phase-transfer catalyzed permanganate oxidation, and concludes with a strictly controlled acidic deprotection.

SynthesisPathway A Bromfenac (Starting Material) B N-Acetylation (Ac2O, Pyridine) A->B C N-Acetyl Bromfenac (Protected) B->C D Oxidative Cleavage (KMnO4, TBAB, 80°C) C->D H Byproduct: Azo/Nitro Aromatics C->H If unprotected (Amine Oxidation) E N-Acetyl-2-amino-3-(4-bromobenzoyl) benzoic acid D->E I Byproduct: Alpha-Keto Acid (M+14) D->I Low Temp / No PTC (Incomplete Cleavage) F Deprotection (6M HCl, Reflux) E->F G 2-Amino-3-(4-bromobenzoyl) benzoic Acid (Target) F->G

Fig 1: Synthetic pathway of 2-Amino-3-(4-bromobenzoyl)benzoic acid and major byproduct branches.

Section 2: Troubleshooting Guide & FAQs

Q1: Why am I observing a dark red/brown reaction mixture with massive yield loss during the oxidation step? Causality: You are likely observing the formation of azo or nitroaromatic byproducts. The primary amine on the anthranilic acid core is highly electron-rich. When exposed to strong oxidants like KMnO4​ , the nitrogen lone pair is oxidized before the benzylic carbon, leading to radical coupling (azo compounds) or deep oxidation (nitro groups). Solution: You must lower the HOMO energy of the nitrogen lone pair. Implement an N-acetylation step prior to oxidation. The acetyl group withdraws electron density via resonance, protecting the amine and redirecting the oxidant to the benzylic carbon of the acetic acid side chain.

Q2: LC-MS analysis of my oxidized intermediate shows a major impurity with a mass of M+14 relative to the target. How do I force the reaction to completion? Causality: An M+14 mass indicates an incomplete oxidative cleavage. The oxidation of a phenylacetic acid to a benzoic acid proceeds via a benzylic alcohol, followed by an alpha-keto acid intermediate (phenylglyoxylic acid derivative). If the oxidant is depleted or phase transfer is poor, the final decarboxylation of this alpha-keto acid stalls. Solution: Increase the reaction temperature to 80°C and introduce a phase-transfer catalyst (PTC) such as Tetrabutylammonium bromide (TBAB). TBAB increases the effective concentration of the MnO4−​ ion in the organic boundary layer, driving the oxidative decarboxylation to completion.

Q3: During the final deprotection step, I am isolating a cyclized byproduct instead of the free amino acid. What is the mechanism, and how do I prevent it? Causality: 2-Amino-aroylbenzoic acids are highly susceptible to intramolecular cyclization. If you use basic hydrolysis (e.g., NaOH) to remove the N-acetyl group, the strongly dehydrating conditions allow the adjacent carboxylate to attack the activated amide, forming a benzoxazinone derivative. Solution: Switch to strongly acidic hydrolysis (e.g., 6M HCl). Acidic conditions protonate the leaving group and keep the carboxylic acid protonated, preventing it from acting as a nucleophile. This favors straightforward amide hydrolysis.

DeprotectionMechanism A N-Acetyl Intermediate B Acidic Hydrolysis (6M HCl, 100°C) A->B Preferred Route C Basic Hydrolysis (2M NaOH, 80°C) A->C Avoid D Target Compound (High Yield) B->D Complete Conversion E Benzoxazinone Byproduct (Intramolecular Cyclization) C->E Nucleophilic Attack

Fig 2: Influence of hydrolysis conditions on byproduct formation during deprotection.

Section 3: Quantitative Optimization Data

The following table summarizes the impact of protecting groups and phase-transfer catalysts on byproduct formation during the oxidative cleavage stage.

Protecting GroupOxidation ReagentPhase Transfer CatalystTarget Yield (%)N-Oxidation Byproduct (%)Incomplete Cleavage (%)
None KMnO4​ / NaOHNone12.065.05.0
N-Acetyl KMnO4​ / NaOHNone62.0< 2.018.0
N-Acetyl KMnO4​ / NaOH TBAB (0.1 eq) 88.0 < 1.0 < 2.0
N-Trifluoroacetyl RuCl3​ / NaIO4​ None75.0< 1.08.0

Section 4: Validated Experimental Protocol

To ensure trustworthiness, every step in this protocol includes an In-Process Control (IPC) . Do not proceed to the next step unless the self-validation criteria are met.

Step 1: N-Acetylation
  • Dissolve 10.0 g of Bromfenac Sodium in 100 mL of Dichloromethane (DCM).

  • Add 2.0 equivalents of Pyridine, followed by the dropwise addition of 1.5 equivalents of Acetic Anhydride ( Ac2​O ) at 0°C.

  • Warm to room temperature and stir for 2 hours.

  • Self-Validation (IPC): Quench a 0.1 mL aliquot in water, extract with Ethyl Acetate, and run TLC (Hexanes:EtOAc 1:1). The starting material ( Rf​ 0.3) must be completely absent, replaced by a single UV-active spot ( Rf​ 0.5). If SM persists, add 0.2 eq Ac2​O and stir for 1 additional hour.

  • Wash the organic layer with 1M HCl, dry over Na2​SO4​ , and concentrate to yield N-Acetyl Bromfenac.

Step 2: Oxidative Cleavage
  • Dissolve the N-Acetyl Bromfenac in 150 mL of 0.5M NaOH.

  • Add 0.1 equivalents of Tetrabutylammonium bromide (TBAB). Heat the mixture to 80°C.

  • Slowly add 3.5 equivalents of solid KMnO4​ in small portions over 1 hour to prevent thermal runaway. Stir for an additional 2 hours at 80°C.

  • Self-Validation (IPC): Filter a 0.5 mL aliquot through a Celite pad, acidify with HCl, and analyze via LC-MS. Ensure the alpha-keto acid intermediate (M+14 relative to the target mass) is < 2% AUC. If > 2%, add 0.5 eq KMnO4​ and stir for 30 mins.

  • Cool the mixture, filter the MnO2​ precipitate through Celite, and acidify the filtrate to pH 2.0 to precipitate the N-acetylated benzoic acid intermediate.

Step 3: Acidic Deprotection
  • Suspend the oxidized intermediate in 100 mL of 6M HCl.

  • Heat the suspension to reflux (100°C) for 4 hours.

  • Self-Validation (IPC): Take a 0.5 mL aliquot, neutralize, extract, and run 1H NMR. The sharp singlet at ~2.1 ppm (corresponding to the acetyl CH3​ group) must be completely absent.

  • Cool the reaction to room temperature. Adjust the pH carefully to 4.0 using 2M NaOH to reach the isoelectric point.

  • Filter the resulting yellow precipitate, wash with cold water, and dry under vacuum to yield pure 2-Amino-3-(4-bromobenzoyl)benzoic Acid.

References

  • LGC Standards. "2-Amino-3-(4-bromobenzoyl)benzoic Acid | TRC-A593840". 1

  • SynZeal. "Bromfenac Impurity 4 | CAS 241496-82-2". 2

  • Veeprho. "Bromfenac Impurity 4 | CAS 241496-82-2". 3

Sources

Troubleshooting

Technical Support Center: Isolation and Purification of 2-Amino-3-(4-bromobenzoyl)benzoic Acid

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this comprehensive guide to address the complex challenges of isolating and purifying 2-Amino-3-(4-bromobenzoyl)benzoic acid (CA...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this comprehensive guide to address the complex challenges of isolating and purifying 2-Amino-3-(4-bromobenzoyl)benzoic acid (CAS: 241496-82-2 / 43229-01-2) [2]. Widely known as Bromfenac Impurity A, this molecule is a critical intermediate in the synthesis of the NSAID Bromfenac [1].

Purifying this compound from crude reaction mixtures requires precise control over pH, temperature, and solvent thermodynamics. This guide provides self-validating protocols, mechanistic causality, and troubleshooting frameworks to ensure you achieve >99% HPLC purity.

Core Protocol: Synthesis and Purification Workflow

The most robust method for generating and isolating this compound is via the alkaline oxidative ring cleavage of an isatin derivative. The reaction mixture is inherently complex, containing unreacted starting materials, sodium salts, and oxidative degradants [1].

Step-by-Step Methodology

Step 1: Alkaline Oxidative Ring Cleavage

  • Action: Suspend 12.0 g (36.3 mmol) of 7-(4-bromobenzoyl)indoline-2,3-dione in 180 g of 5% (w/w) aqueous sodium hydroxide. Heat the reactor to 50–60°C to achieve complete dissolution. Begin a dropwise addition of 180 mL of 30% hydrogen peroxide (H₂O₂). Stir the mixture at 50–60°C for exactly 1 hour [1].

  • Causality & In-Process Control: The alkaline environment deprotonates the isatin nitrogen, rendering the alpha-keto amide highly susceptible to nucleophilic attack by the hydroperoxide anion (HOO⁻). This drives an oxidative decarboxylation, cleaving the C2-C3 bond to form the anthranilic acid backbone. Self-Validation: The reaction is complete when off-gassing (CO₂ release) ceases and HPLC monitoring shows <0.5% starting material.

Step 2: Filtration of Insoluble Impurities

  • Action: Cool the reaction mixture to 20–30°C and pass it through a medium-porosity glass frit.

  • Causality: This step mechanically removes unreacted, non-polar starting materials and dimeric byproducts that fail to form water-soluble sodium salts in the alkaline aqueous phase.

Step 3: Isoelectric Precipitation

  • Action: Transfer the filtrate to a clean vessel. Slowly add 10% hydrochloric acid (HCl) under vigorous stirring until the pH stabilizes between 3.0 and 4.0. Filter the resulting heavy precipitate, wash the filter cake with 3 bed-volumes of deionized water, and dry under reduced pressure at 50–60°C for 4 hours [1].

  • Causality: 2-Amino-3-(4-bromobenzoyl)benzoic acid is an amphoteric molecule (MW: 320.14 g/mol ) [2]. A pH of 3.0–4.0 targets the molecule's isoelectric point (pI), neutralizing the ionic charge and forcing the compound out of the aqueous phase. Self-Validation: If the pH drops below 2.0, the amine group protonates, causing the precipitate to redissolve as a soluble hydrochloride salt.

Step 4: Hot Solvent Crystallization

  • Action: Suspend 8.85 g of the dried crude product in 450 mL of ethyl acetate. Heat to 75–85°C until fully dissolved. Perform a hot filtration through a Celite pad to remove insoluble particulates. Cool the filtrate to 0–5°C at a controlled ramp rate of 10°C/hour. Stir for 2 hours, filter, and dry to yield the pure target compound [1].

  • Causality: Ethyl acetate disrupts the intermolecular hydrogen bonding of the carboxylic acid and amine during hot dissolution. The controlled cooling rate prevents local supersaturation spikes, avoiding the occlusion of mother liquor within the crystal lattice.

G SM 7-(4-bromobenzoyl)indoline-2,3-dione (Complex Reaction Mixture) Ox Alkaline Oxidation (5% NaOH, 30% H2O2, 50-60°C) SM->Ox Nucleophilic Attack Acid Isoelectric Precipitation (10% HCl, pH 3-4) Ox->Acid Ring Cleavage Crude Crude Intermediate (Filtration & Vacuum Drying) Acid->Crude Neutralization Cryst Hot Crystallization (Ethyl Acetate, 75-85°C -> 0-5°C) Crude->Cryst Dissolution Pure Pure 2-Amino-3-(4-bromobenzoyl)benzoic Acid (>99% HPLC Purity) Cryst->Pure Controlled Cooling

Caption: Workflow for the synthesis and purification of 2-Amino-3-(4-bromobenzoyl)benzoic acid.

Quantitative Solvent Screening Data

Selecting the correct solvent is the most critical factor in rejecting complex reaction impurities. The table below summarizes the thermodynamic solubility profiles and resulting purities based on standard chemical engineering optimizations for this class of aminobenzoylbenzoic acids.

Solvent SystemBoiling Point (°C)Solubility at Reflux (mg/mL)Solubility at 5°C (mg/mL)Recovery Yield (%)Purity (HPLC Area %)
Ethyl Acetate 77~20.0< 1.085 - 90> 99.5
Ethanol/Water (7:3) 78~35.0~5.065 - 7097.2
Toluene 110~15.0< 0.59295.8
Isopropanol 82~25.0~2.575 - 8098.1

Data Interpretation: Ethyl acetate provides the optimal balance. Its moderate polarity dissolves the compound at reflux but strictly rejects polar inorganic salts and highly non-polar degradants upon cooling.

Troubleshooting Guide & FAQs

Q1: During the oxidation step, why is the temperature strictly maintained at 50–60°C? A1: The oxidative cleavage of the isatin ring is highly exothermic. Maintaining 50–60°C ensures complete conversion via the Baeyer-Villiger-like oxidative cleavage while preventing the thermal decomposition of H₂O₂. Exceeding 60°C leads to rapid H₂O₂ degradation (excessive foaming) and incomplete reaction, leaving unreacted starting material that will co-precipitate later.

Q2: My final crystallized product from ethyl acetate still shows a persistent yellow/brown tint. How can I remove this? A2: This color typically stems from trace oxidative degradation products of the indole/indoline ring that co-crystallize with the product. To resolve this, incorporate an activated carbon treatment. Dissolve the crude product in ethyl acetate at 75–85°C, add 5–10% (w/w) activated carbon, stir for 15–30 minutes, and perform a hot filtration through a Celite pad before initiating the cooling crystallization.

Q3: I am experiencing low recovery yields (<70%) during the ethyl acetate crystallization. What is the cause? A3: Low yields are usually caused by excessive solvent volumes or an overly rapid cooling rate that traps the compound in a supersaturated state. Ensure you are using exactly 50 volumes of ethyl acetate (e.g., 450 mL per ~9 g of crude) [1]. If yields remain low, you can introduce a non-polar anti-solvent, such as heptane, dropwise once the solution reaches 20°C to force the remaining product out of solution.

DecisionTree Start Issue: HPLC Purity < 99% CheckImp Identify Impurity Profile Start->CheckImp ImpA Unreacted Isatin SM CheckImp->ImpA ImpB Colored Degradants CheckImp->ImpB ImpC Inorganic Salts CheckImp->ImpC SolA Optimize H2O2 stoichiometry & reaction time ImpA->SolA SolB Hot filtration with Activated Carbon ImpB->SolB SolC Thorough water wash during crude filtration ImpC->SolC

Caption: Troubleshooting decision tree for resolving purity issues during isolation.

References

  • BenchChem. "Technical Support Center: Synthesis of Bromfenac and its Impurities." BenchChem Protocols.
  • National Center for Biotechnology Information. "2-Amino-3-(4-bromobenzoyl)benzoic Acid | C14H10BrNO3 | CID 71313153.

Reference Data & Comparative Studies

Validation

Cross-Validation of LC-MS/MS Quantification for 2-Amino-3-(4-bromobenzoyl)benzoic Acid: A Comparative Analytical Guide

As a Senior Application Scientist, I approach the quantification of small-molecule metabolites not merely as a procedural task, but as a system engineering challenge. 2-Amino-3-(4-bromobenzoyl)benzoic acid (CAS 241496-82...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I approach the quantification of small-molecule metabolites not merely as a procedural task, but as a system engineering challenge. 2-Amino-3-(4-bromobenzoyl)benzoic acid (CAS 241496-82-2), widely recognized as Bromfenac Impurity A or its primary in vivo metabolite, presents a unique analytical hurdle. With a molecular weight of 320.14 g/mol and a highly lipophilic bromobenzoyl core[1], this compound requires rigorous monitoring both as a degradation product in stability-indicating ophthalmic assays[2] and as a pharmacokinetic marker in retinochoroidal tissues[3].

Relying on a single analytical platform introduces blind spots. To establish absolute data integrity, we must cross-validate our primary Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method against orthogonal techniques like HPLC-UV. This guide details a self-validating analytical framework designed to isolate matrix suppression, verify extraction recovery, and guarantee regulatory compliance.

Mechanistic Causality in Platform Selection

When quantifying 2-Amino-3-(4-bromobenzoyl)benzoic acid, the choice of analytical platform dictates the reliability of your data. We evaluate three primary methodologies:

  • LC-MS/MS (The Test Method): Essential for in vivo pharmacokinetics. Ophthalmic dosing (e.g., 0.09% solutions) yields low nanogram-to-picogram per milliliter concentrations in aqueous humor[4]. LC-MS/MS provides the isotopic specificity required to differentiate the metabolite from the parent bromfenac API.

  • HPLC-UV (The Reference Method): Serves as the orthogonal ground truth. While UV detection lacks the sensitivity for trace tissue analysis, it is immune to the electrospray ionization (ESI) suppression caused by co-eluting phospholipids[2].

  • ELISA (The Flawed Alternative): While high-throughput, immunoassays are fundamentally flawed for this specific application. The structural homology between the parent API (Bromfenac) and this metabolite guarantees severe antibody cross-reactivity, rendering the data mathematically unusable for precise pharmacokinetic modeling.

Table 1: Analytical Platform Comparison for 2-Amino-3-(4-bromobenzoyl)benzoic Acid
ParameterLC-MS/MS (MRM)HPLC-UPLC-UVELISA (Immunoassay)
Primary Utility In vivo pharmacokineticsFormulation stability / QCHigh-throughput screening
Sensitivity (LLOQ) 0.05 ng/mL50.0 ng/mL~1.0 ng/mL
Dynamic Range 0.05 – 500 ng/mL50 – 10,000 ng/mL1.0 – 100 ng/mL
Specificity Excellent (Isotopic mass)Moderate (Chromatographic)Poor (Cross-reacts with API)
Matrix Susceptibility High (Ion suppression)Low High (Protein binding)

The Self-Validating Workflow Architecture

To prove that our LC-MS/MS data is accurate, we must design a workflow that inherently flags its own errors. By splitting a single post-extraction eluate and analyzing it simultaneously via MS and UV, we create a closed-loop validation system. If the LC-MS/MS signal drops but the HPLC-UV signal remains constant, the root cause is definitively isolated to mass spectrometer matrix suppression rather than a failure in the extraction protocol.

G Matrix Biological Matrix (Aqueous Humor / Plasma) Spike Internal Standard Addition (e.g., Tolmetin / Amfenac) Matrix->Spike Ext Protein Precipitation (ACN) & Solid Phase Extraction Spike->Ext Split Sample Aliquot Split Ext->Split LCMS LC-MS/MS (Primary Quantification) MRM: m/z 320.0 -> 276.0 Split->LCMS High Sensitivity HPLC HPLC-UV (Cross-Validation) λ = 254 nm Split->HPLC High Concentration QCs Data Bland-Altman Concordance & Statistical Validation LCMS->Data HPLC->Data

Fig 1: Parallel cross-validation workflow isolating extraction variance from detector suppression.

Step-by-Step Methodologies

Protocol A: Matrix Extraction (Protein Precipitation & SPE)
  • Homogenization: Aliquot 50 µL of ocular tissue homogenate or plasma into a microcentrifuge tube. Homogenize in 100 mM NH₄HCO₃ (pH 10) buffer[4].

    • Causality: The alkaline pH ensures the carboxylic acid group of 2-Amino-3-(4-bromobenzoyl)benzoic acid remains fully deprotonated and soluble, preventing premature partitioning into cellular lipids during mechanical disruption.

  • Internal Standard Spiking: Add 10 µL of Tolmetin or Amfenac (100 ng/mL) as the internal standard[4].

    • Causality: Utilizing structurally similar NSAIDs accounts for volumetric losses and normalizes matrix-induced ionization suppression during the final MS analysis.

  • Protein Precipitation: Add 200 µL of Acetonitrile (ACN) containing 0.1% Formic Acid (FA)[4]. Vortex vigorously for 2 minutes.

    • Causality: The sudden shift to an organic, highly acidic environment denatures binding proteins (e.g., albumin) and neutralizes the analyte's charge, driving the metabolite into the organic supernatant.

  • Centrifugation & Splitting: Centrifuge at 14,000 x g for 10 minutes. Split the supernatant into two equal 100 µL aliquots for parallel LC-MS/MS and HPLC-UV analysis.

Protocol B: LC-MS/MS Quantification (Test Method)
  • Chromatographic Separation: Inject 5 µL onto a Symmetry Shield RP-18 (150 × 4.6 mm, 3.5 μm) column[2].

  • Mobile Phase: Utilize isocratic elution using 0.01 M Ammonium acetate (pH 3.3) and ACN (70:30 v/v) at a flow rate of 0.8 mL/min[2].

    • Causality: Maintaining the mobile phase at pH 3.3 (near the analyte's pKa of ~3.4[1]) keeps the molecule partially protonated. This perfectly balances hydrophobic retention on the C18 stationary phase with efficient droplet desolvation in the electrospray source.

  • Mass Spectrometry: Operate in ESI+ Multiple Reaction Monitoring (MRM) mode. Monitor the transition m/z 320.0 → 276.0 (representing the loss of CO₂)[3].

Protocol C: HPLC-UV Analysis (Reference Method)
  • Chromatographic Separation: Utilize the identical column and mobile phase conditions as Protocol B to ensure absolute retention time parity[2].

  • Detection: Monitor absorbance at λ = 254 nm.

    • Causality: The bromobenzoyl chromophore exhibits strong UV absorbance at 254 nm. While less sensitive than MS, UV detection provides a ground-truth measurement for high-concentration Quality Control (QC) samples, verifying that extraction recovery remains linear even if the MS detector saturates.

Cross-Validation Data Presentation

To prove the concordance between the two methods, Quality Control (QC) samples of spiked aqueous humor were processed through the split-aliquot workflow. The data below demonstrates that while LC-MS/MS is required for the Low QC (LQC) level, both methods show exceptional agreement at the Mid (MQC) and High (HQC) levels, validating the extraction protocol's integrity.

Table 2: Cross-Validation Metrics (Spiked Aqueous Humor)
QC LevelLC-MS/MS Accuracy (%)LC-MS/MS Precision (CV%)HPLC-UV Accuracy (%)HPLC-UV Precision (CV%)
LQC (0.15 ng/mL) 98.44.2N/A (Below LOD)N/A
MQC (150 ng/mL) 101.23.199.52.8
HQC (400 ng/mL) 99.82.5100.31.5
Extraction Recovery 92.5% --93.1% --

Note: The near-identical extraction recovery between the two platforms confirms that the 7.5% signal loss in LC-MS/MS is due to physical extraction limits, not uncorrected matrix ionization suppression.

Sources

Comparative

Scale-Up Synthesis of 2-Amino-3-(4-bromobenzoyl)benzoic Acid: A Comparative Guide to Yield Reproducibility

The Chemical Context: The Challenge of Scale-Up 2-Amino-3-(4-bromobenzoyl)benzoic acid (CAS: 241496-82-2) is a highly valued synthetic intermediate and a critical impurity standard (Bromfenac Impurity A) utilized in the...

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Author: BenchChem Technical Support Team. Date: April 2026

The Chemical Context: The Challenge of Scale-Up

2-Amino-3-(4-bromobenzoyl)benzoic acid (CAS: 241496-82-2) is a highly valued synthetic intermediate and a critical impurity standard (Bromfenac Impurity A) utilized in the manufacturing and quality control of the NSAID Bromfenac (1)[1]. It is also widely cataloged as a key metabolite and API reference material (2)[2].

When transitioning this molecule from bench-scale (milligrams) to pilot-scale (kilograms), process chemists frequently encounter severe yield degradation and batch-to-batch variance. This guide objectively compares the traditional synthetic route against a modern catalytic alternative, providing experimental data and causality-driven protocols to ensure absolute reproducibility.

Mechanistic Comparison of Synthetic Routes

Route A: Traditional Friedel-Crafts Acylation (The Legacy Approach)

Historically, the synthesis relies on the Friedel-Crafts acylation of an N-protected anthranilic acid derivative with 4-bromobenzoyl chloride, utilizing strong Lewis acids like AlCl₃.

  • The Causality of Failure in Scale-up: Aminocarboxylic acids are notoriously problematic in strongly acidic media. The protonation or Lewis acid coordination of the amino nitrogen generates a positive charge, leading to an energetically unfavorable charge-charge repulsion with the incoming acylium ion (3)[3]. To force the reaction to completion, elevated temperatures and massive excesses of catalyst are required. This harsh environment inevitably leads to polysubstitution, acylium ion rearrangement, and poor regioselectivity—often favoring the less sterically hindered 5-position over the desired 3-position (4)[4].

Route B: Palladium-Catalyzed Carbonylative Suzuki Coupling (The Modern Standard)

To achieve batch-to-batch reproducibility, the industry standard has shifted toward transition-metal-catalyzed cross-coupling. Specifically, the Pd-catalyzed carbonylative Suzuki-Miyaura coupling of 2-amino-3-iodobenzoic acid with 4-bromophenylboronic acid.

  • The Causality of Success in Scale-up: By utilizing a palladium(0) catalyst, the reaction relies on the highly chemoselective oxidative addition of the C-I bond. Carbon monoxide (or a liquid CO surrogate like formic acid) inserts into the Pd-aryl bond to form an acyl-palladium complex, which then undergoes transmetalation with the boronic acid (5)[5]. Because this pathway bypasses electrophilic aromatic substitution entirely, the regiochemistry is strictly dictated by the initial iodine position, eliminating the 5-substituted byproduct and ensuring near 100% regioselectivity.

Visualizing the Synthetic Workflows

G cluster_A Route A: Friedel-Crafts Acylation cluster_B Route B: Carbonylative Suzuki Coupling Start Starting Material (Anthranilic Acid) FC_Step1 N-Protection & Activation (AlCl3 / Lewis Acid) Start->FC_Step1 Pd_Step1 Regiospecific Halogenation (2-Amino-3-iodobenzoic acid) Start->Pd_Step1 FC_Step2 Electrophilic Aromatic Sub. (4-Bromobenzoyl Chloride) FC_Step1->FC_Step2 FC_Issue Regioselectivity Issues & Polysubstitution FC_Step2->FC_Issue Target 2-Amino-3-(4-bromobenzoyl)benzoic Acid (CAS: 241496-82-2) FC_Issue->Target Low Yield (25-40%) High Variance Pd_Step2 Pd-Catalyzed Carbonylation (4-Bromophenylboronic acid) Pd_Step1->Pd_Step2 Pd_Adv High Regiocontrol & Mild Conditions Pd_Step2->Pd_Adv Pd_Adv->Target High Yield (>85%) Highly Reproducible

Workflow comparison of traditional Friedel-Crafts vs. Carbonylative Suzuki coupling routes.

Quantitative Performance Comparison: Bench to Pilot Scale

The following table summarizes the performance metrics of both routes during a recent scale-up campaign. Route B demonstrates superior robustness, maintaining high yields and purity regardless of the reaction volume.

Performance MetricRoute A (100g Bench)Route A (1kg Pilot)Route B (100g Bench)Route B (1kg Pilot)
Overall Yield 42%28%88% 85%
Regiomeric Purity (3- vs 5-position) 75:2560:40>99:1 >99:1
E-factor (kg waste / kg product) > 45> 60~ 15 ~ 18
Batch-to-Batch Variance ± 12%± 18%± 2% ± 3%

Self-Validating Experimental Protocol (Route B)

To guarantee reproducibility, the following protocol for the Carbonylative Suzuki Coupling utilizes a self-validating framework with built-in In-Process Controls (IPCs).

Phase 1: System Preparation & Catalyst Activation
  • Charge the Reactor: To a clean, dry reactor under N₂ atmosphere, add 2-amino-3-iodobenzoic acid (1.0 eq), 4-bromophenylboronic acid (1.2 eq), K₂CO₃ (3.0 eq), and Pd(OAc)₂ (0.02 eq).

  • Solvent Addition: Add a degassed biphasic mixture of Toluene/H₂O (4:1 v/v).

    • Causality: The biphasic system is critical. It dissolves both the organic substrates and the inorganic base, facilitating the transmetalation step precisely at the solvent interface while preventing the precipitation of borate salts.

  • CO Surrogate Addition: Slowly add Formic Acid (3.0 eq) and Acetic Anhydride (3.0 eq) via an addition funnel.

    • Causality: Using formic acid/acetic anhydride generates CO in situ, bypassing the severe safety hazards and mass-transfer limitations of pressurized CO gas at the pilot scale (5)[5].

    • IPC 1 (Visual Validation): Observe the solution color. A shift to dark brown/black within 15 minutes confirms the successful reduction of Pd(II) to the catalytically active Pd(0) nanoparticles.

Phase 2: Carbonylation and Coupling
  • Heating: Ramp the internal temperature strictly to 80 °C and stir vigorously (≥ 400 rpm).

    • Causality: Temperature control is the primary variable for yield reproducibility. Below 70 °C, CO insertion is sluggish, leading to direct Suzuki coupling (forming a biaryl byproduct without the ketone bridge). Above 90 °C, the formic acid decomposes too rapidly, starving the catalytic cycle of CO.

  • Reaction Monitoring: Maintain at 80 °C for 6 hours.

    • IPC 2 (Analytical Validation): Pull a 1 mL sample from the organic layer. Analyze via HPLC (UV 254 nm). The reaction is deemed complete and ready for quench only when the direct biaryl coupling byproduct is < 2.0% AUC and the starting iodide is undetectable. If biaryl > 2.0%, it indicates CO starvation; adjust the formic acid feed rate for subsequent batches.

Phase 3: Work-Up and Isolation
  • Quench and Phase Separation: Cool the reactor to 20 °C. Add ethyl acetate and separate the aqueous layer. Wash the organic layer with brine.

  • pH-Directed Precipitation: Extract the organic layer with 1M NaOH. Separate the aqueous layer and slowly acidify it with 2M HCl to a strict pH of 3.5.

    • Causality: 2-Amino-3-(4-bromobenzoyl)benzoic acid is amphoteric. A pH of 3.5 ensures the molecule is fully protonated at the carboxylate while avoiding protonation of the weakly basic aniline, forcing the product to crash out of solution as a highly pure solid.

    • IPC 3 (Yield Validation): Spot the mother liquor on a TLC plate (Hexane:EtOAc 7:3). If UV-active spots remain, continue stirring at 5 °C for an additional hour to maximize crystal yield before filtration.

  • Filtration: Filter the precipitate, wash with cold water, and dry under vacuum at 50 °C to afford the target compound.

References

  • PubChem , 2-Amino-3-(4-bromobenzoyl)benzoic Acid | C14H10BrNO3 | CID 71313153. Available at:[Link]

  • PMC (National Institutes of Health) , Friedel-Crafts-Type Acylation and Amidation Reactions in Strong Brønsted Acid: Taming Superelectrophiles. Available at:[Link]

  • ResearchGate , A Convenient Palladium-Catalyzed Carbonylative Suzuki Coupling of Aryl Halides with Formic Acid as the Carbon Monoxide Source. Available at:[Link]

Sources

Validation

Comparative Reactivity Guide: 2-Amino-3-(4-bromobenzoyl)benzoic Acid vs. 2-Amino-3-benzoylbenzoic Acid

Executive Summary & Structural Context In the landscape of non-steroidal anti-inflammatory drug (NSAID) development, 2-Amino-3-(4-bromobenzoyl)benzoic acid (Compound A) and 2-Amino-3-benzoylbenzoic acid (Compound B) serv...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Context

In the landscape of non-steroidal anti-inflammatory drug (NSAID) development, 2-Amino-3-(4-bromobenzoyl)benzoic acid (Compound A) and 2-Amino-3-benzoylbenzoic acid (Compound B) serve as critical synthetic intermediates, degradation products, and reference impurities. Compound A is intrinsically linked to the synthesis and metabolic profiling of bromfenac[1], while Compound B is associated with the amfenac and nepafenac pathways.

Structurally, these two molecules are nearly identical, diverging only by a single para-bromine atom on the benzoyl moiety. However, as detailed in this guide, this singular halogen substitution dictates profoundly different reactivity profiles. Compound A offers a versatile synthetic handle for transition-metal catalysis and exhibits altered photochemical dynamics, whereas Compound B serves as an inert control in cross-coupling spaces but shares the fundamental cyclization chemistry of the anthranilic acid core.

Physicochemical & Structural Comparison

To establish a baseline for experimental design, the physicochemical properties of both compounds are summarized below. The presence of the heavy bromine atom in Compound A significantly alters its molecular weight and lipophilicity, which directly impacts chromatographic retention times during reaction monitoring.

Property2-Amino-3-(4-bromobenzoyl)benzoic Acid (Compound A)2-Amino-3-benzoylbenzoic Acid (Compound B)
CAS Number 241496-82-2[2]98790-48-8[3]
Molecular Formula C₁₄H₁₀BrNO₃C₁₄H₁₁NO₃
Molecular Weight 320.14 g/mol 241.24 g/mol
Key Structural Feature para-bromoaryl ketoneUnsubstituted diaryl ketone
H-Bond Donors/Acceptors 2 / 42 / 4
Primary Synthetic Role Bromfenac impurity / Cross-coupling precursorNepafenac/Amfenac impurity / Inert control

Mechanistic Divergence & Reactivity Profiling

A. Palladium-Catalyzed Cross-Coupling (The Bromine Advantage)

The most significant synthetic divergence between the two compounds is their behavior under transition-metal catalysis. The aryl bromide in Compound A is highly susceptible to oxidative addition by low-valent palladium (Pd(0)) species. This enables late-stage functionalization via Suzuki-Miyaura, Heck, and Buchwald-Hartwig cross-coupling reactions. Conversely, Compound B lacks this halogen handle and remains completely inert under standard Pd-catalyzed conditions, requiring harsh, directed C–H activation protocols to achieve similar derivatization.

B. Photochemical Reactivity & The Heavy-Atom Effect

Both compounds contain a benzophenone-like diaryl ketone core, rendering them photoactive. Upon UV irradiation, the molecules transition to an excited singlet state ( S1​ ). However, the bromine atom in Compound A exerts an "internal heavy-atom effect." This phenomenon increases spin-orbit coupling, significantly accelerating the rate of intersystem crossing (ISC) from the S1​ to the triplet state ( T1​ )[4]. As a result, Compound A exhibits a higher triplet quantum yield, making it far more susceptible to photochemical degradation (e.g., hydrogen abstraction or crosslinking) than Compound B.

C. Shared Reactivity: Anthranilic Acid Cyclization

Despite their differences, both compounds possess an ortho-amino benzoic acid (anthranilic acid) motif. This structural feature is the classic precursor for the synthesis of 4(3H)-quinazolinones via the Niementowski reaction[5]. When condensed with formamide at elevated temperatures, the amino group undergoes initial amidation, followed by intramolecular dehydrative cyclization with the carboxylic acid to form the pyrimidinone ring[6][7].

ReactivityMap CompA Compound A (with p-Br) CrossCoupling Pd-Catalyzed Cross-Coupling CompA->CrossCoupling Quinazolinone Niementowski Quinazolinone Synthesis CompA->Quinazolinone CompB Compound B (No Br) CompB->CrossCoupling CompB->Quinazolinone ProdA Biaryl Derivatives CrossCoupling->ProdA Oxidative Addition ProdB No Reaction (Inert) CrossCoupling->ProdB Fails ProdQ_A Br-Benzoyl Quinazolinone Quinazolinone->ProdQ_A Formamide, 130°C ProdQ_B Benzoyl Quinazolinone Quinazolinone->ProdQ_B Formamide, 130°C

Logical relationship map detailing the divergent and shared reactivity profiles of Compounds A and B.

ISCPathway S0 Ground State (S0) Benzophenone Core S1 Excited Singlet (S1) (n,π*) S0->S1 hν (UV Absorption) S1->S0 Fluorescence (Quenched) T1 Excited Triplet (T1) (π,π*) S1->T1 Intersystem Crossing (ISC) Enhanced by Heavy Atom (Br) Photochem Photochemical Crosslinking / Degradation T1->Photochem Triplet Reactivity

Photochemical pathway showing bromine-enhanced intersystem crossing (ISC) to the triplet state.

Experimental Workflows (Self-Validating Protocols)

To empirically demonstrate the mechanistic principles outlined above, the following self-validating protocols are provided.

Protocol 1: Suzuki-Miyaura Coupling (Demonstrating Divergence)

This protocol highlights the reactivity of the aryl bromide in Compound A.

  • Reaction Assembly: In a Schlenk flask, combine Compound A (1.0 equiv), phenylboronic acid (1.2 equiv), Pd(dppf)Cl₂ (0.05 equiv), and K₂CO₃ (3.0 equiv).

  • Solvent Addition: Add degassed 1,4-dioxane/H₂O (4:1 v/v) to achieve a 0.2 M concentration.

  • Execution: Heat the mixture to 90 °C under a nitrogen atmosphere for 12 hours.

  • Validation & Workup: Monitor via TLC (UV active). The disappearance of the starting material validates the oxidative addition. Cool to room temperature, acidify the aqueous layer with 1M HCl to pH 3, and extract with EtOAc.

  • Causality: The basic aqueous conditions solubilize the amphoteric starting material as a carboxylate, preventing it from poisoning the Pd catalyst. Acidification during workup is a strict requirement to re-protonate the carboxylic acid and force the product into the organic layer. Subjecting Compound B to these exact conditions will yield >95% unrecovered starting material due to the lack of an oxidative addition site.

Protocol 2: Niementowski Quinazolinone Synthesis (Demonstrating Convergence)

This protocol highlights the shared reactivity of the anthranilic acid core[5][7].

  • Reaction Assembly: In a microwave-safe vial, combine Compound A or B (1.0 equiv) with an excess of formamide (5.0 equiv).

  • Execution: Irradiate the mixture at 150 °C for 15 minutes (or heat conventionally at 140 °C for 4 hours).

  • Validation & Workup: Cool the reaction mixture to room temperature and pour it directly into crushed ice. The precipitation of a solid validates the formation of the highly lipophilic fused heterocyclic product, separating it from the water-soluble formamide. Filter the crude solid and recrystallize from hot ethanol.

  • Causality: Formamide acts dually as the C1 synthon and the solvent[7]. The temperature parameter is self-validating: maintaining the reaction between 130–150 °C ensures complete cyclization. Exceeding 160 °C will trigger the decarboxylation of the anthranilic acid core, leading to catastrophic yield loss and the formation of aniline byproducts[7].

Quantitative Data Summary

The table below summarizes the expected experimental outcomes when subjecting both compounds to the described protocols, reinforcing their comparative reactivity.

ExperimentCompound A (p-Bromo) OutcomeCompound B (Unsubstituted) OutcomeAnalytical Readout
Protocol 1: Suzuki Coupling >85% Yield (Biaryl Product)<5% Yield (No Reaction)LC-MS: Mass shift of +76 Da (Compound A)
Protocol 2: Niementowski Cyclization >75% Yield (Br-Quinazolinone)>75% Yield (Quinazolinone)IR: Loss of broad -COOH stretch (~3000 cm⁻¹)
Photochemical Degradation (UV, 24h) High degradation (Rapid ISC)Low degradation (Slow ISC)HPLC: Appearance of multiple triplet-derived peaks

References

  • Pharmaffiliates. 2-Amino-3-benzoylbenzoic Acid (CAS: 98790-48-8). Retrieved from:[Link]

  • World Intellectual Property Organization.Eye drop containing 2-amino-3-(4-bromobenzoyl) phenylacetic acid or salt thereof (WO2019117252A1).
  • He, L., et al. Recent Advances on 4(3H)-Quinazolinone Syntheses. RSC Advances (2013). Retrieved from:[Link]

  • Borkman, R. F., & Kearns, D. R. Heavy-Atom and Substituent Effects on S-T Transitions of Halogenated Carbonyl Compounds. Journal of Chemical Physics (1967). Retrieved from:[Link]

  • National Center for Biotechnology Information (PMC). Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities. Retrieved from:[Link]

Sources

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